Linarin

Catalog No.
S533195
CAS No.
480-36-4
M.F
C28H32O14
M. Wt
592.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linarin

CAS Number

480-36-4

Product Name

Linarin

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

YFVGIJBUXMQFOF-PJOVQGMDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

acaciin, linarin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

The exact mass of the compound Linarin is 592.1792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

natural sources of Linarin Cirsium Chrysanthemum indicum

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources & Phytochemistry

Linarin (acacetin-7-O-rutinoside) is primarily isolated from plants in the Asteraceae and Lamiaceae families [1]. The table below summarizes the key natural sources and relevant phytochemical context.

Plant Source Family Plant Part(s) Used Isolation & Characterization Methods Notes
Various Cirsium species (e.g., C. japonicum, C. arvense, C. setidens) [1] Asteraceae Aerial parts, roots, flowers [1] CC on silica gel, Sephadex LH-20, Prep-HPLC, LC-MS/MS [1] Described as one of the richest genera for this compound [1].
Chrysanthemum indicum [2] [1] Asteraceae Flowers, aerial parts, whole herb [1] CC on silica gel, HSCCC, UPLC-MS [1]; HTD of small flowers increases yield [2]. A primary source; this compound is an official quality control marker [3].
Chrysanthemum morifolium [1] Asteraceae Flowers [1] CC on silica gel [1] A common source, used in teas and traditional medicine.
Mentha species (e.g., M. arvensis, M. spicata) [1] Lamiaceae Aerial parts, flowers [1] CC on silica gel from hydro-alcoholic extracts [1] Highlights this compound's presence in mint families.

The synthesis and accumulation of this compound in plants are subject to metabolic regulation. Integrated metabolomic and transcriptomic analyses of yellow (HJ06) and white (BHYJ) Chrysanthemum indicum varieties revealed a critical metabolic divergence at the naringenin node. The yellow variety channels more naringenin toward the production of this compound and other flavones/flavonols, whereas the white variety, which lacks detectable this compound, preferentially directs naringenin toward dihydroflavones/chalcones like eriodictyol [3]. Key regulatory enzymes include FNSII, F3′H, and F3H, whose expression patterns correlate with these distinct metabolite profiles [3].

Experimental Protocols & Analytical Data

Extraction and Isolation

A standard protocol for extracting and detecting this compound from Chrysanthemum indicum flowers, as described in the literature, involves the following steps [3]:

  • Sample Preparation: Accurately weigh approximately 0.25 g of powdered sample (passed through a third sieve).
  • Extraction: Place the powder in a stoppered conical flask, add 100 mL of 100% methanol, and perform heating reflux for 3 hours.
  • Filtration: Filter the resulting filtrate through a 0.22 µm microporous membrane.
  • UPLC Analysis: Analyze the filtrate using Ultra-Performance Liquid Chromatography (UPLC).
    • Mobile Phase: Solvent A: Acetonitrile; Solvent B: 0.1% phosphoric acid solution.
    • Gradient Elution Program: | Time (min) | % Solvent A | % Solvent B | |------------|-------------|-------------| | 0 | 0% | 100% | | 3 | 0% | 100% | | 5 | 25% | 75% | | 8 | 45% | 55% | | 15.5 | 27% | 73% | | 18.5 | 0% | 100% |

For initial isolation from plant material, common techniques include column chromatography (CC) on silica gel, Sephadex LH-20, and preparative HPLC [1].

Bioactivity Assays and Quantitative Data

The following table compiles key quantitative findings on the biological activities of this compound and C. indicum extracts from recent research.

Activity Assessed Experimental Model Key Findings / IC50 / Effective Concentration Proposed Mechanism(s)
Anti-proliferative / Anticancer A549 human lung cancer cells [2] [4] C. indicum flower extract (methanolic): IC50 = 72.49 µg/mL [4]. This compound-enriched extract inhibits proliferation [2]. Suppression of Akt activation; induction of CDK inhibitor p27Kip1; cell cycle arrest [2].
Antioxidant DPPH & ABTS free radical assays [4] C. indicum flower extract: IC50 = 77.19 µg/mL (DPPH) and 93.21 µg/mL (ABTS) [4]. Free radical scavenging activity [4].
Hepatoprotective t-BHP induced AML12 hepatocytes [5] Germacrane-type sesquiterpenoids from C. indicum showed activity [5]. Compound Chrysanthemolide A promotes Nrf2 nuclear translocation by binding to Keap1 [5].
Pharmacokinetics In vivo (rat) studies [6] Low oral bioavailability; rapid absorption and elimination (Tmax ~7 min, T1/2 ~1.27 h). Bioavailability enhanced by liposome formulation or co-administration with piperine [6]. Piperine suppresses metabolism; formulations inhibit P-glycoprotein mediated efflux [6].

Pharmacological Mechanisms and Pathways

This compound exhibits a wide range of pharmacological activities through multi-target mechanisms, making it a promising candidate for drug development. Key mechanistic pathways are illustrated below.

G This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Inflammation Inflammatory Response This compound->Inflammation Apoptosis Apoptosis Induction This compound->Apoptosis CellCycle Cell Cycle Progression This compound->CellCycle Keap1 Keap1 OxidativeStress->Keap1 Disrupts NFkB NF-κB Pathway Inflammation->NFkB Suppresses Bcl2 Bcl-2/Bax Ratio Apoptosis->Bcl2 Modulates (Pro-apoptotic) Akt Akt Pathway CellCycle->Akt Suppresses Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantGenes Expression of Antioxidant Genes ARE->AntioxidantGenes AntiInflammatoryEffect Anti-inflammatory Effect NFkB->AntiInflammatoryEffect p27 p27ᴷⁱᵖ¹ Akt->p27 Induces AnticancerEffect Anticancer Effect p27->AnticancerEffect Bcl2->AnticancerEffect Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection

Diagram 1: this compound's multi-target mechanisms involve key pathways like Nrf2/ARE for antioxidant effects, NF-κB for anti-inflammation, and Akt/p27 for anti-proliferation [2] [7] [6].

Therapeutic Potential & Research Gaps

The pleiotropic mechanisms of this compound underlie its potential application in diverse disease contexts, as evidenced by numerous in vitro and in vivo studies [7] [6]. Reported activities include:

  • Neuroprotective Effects: Sleep-enhancing, sedative, and acetylcholinesterase inhibitory activities, suggesting potential for managing neurodegenerative disorders like Alzheimer's disease [7] [1].
  • Bone Health: Promotes osteoblast proliferation and differentiation, indicating anti-osteoporosis potential [7] [1].
  • Hepatoprotection: Protects against various liver injury models, including hepatic failure and fibrosis [6] [5].
  • Broad-Spectrum Activity: Also shows promise in managing diabetes, osteoarthritis, and infectious diseases [7] [6] [8].

Despite promising preclinical data, several challenges remain for the translation of this compound into a clinically viable therapeutic agent [7] [6] [1]. Its low oral bioavailability and rapid elimination are significant pharmacokinetic limitations. However, strategies such as developing liposomal formulations or co-administration with bioavailability enhancers like piperine have shown improvement in its absorption [6]. Furthermore, there is a critical lack of robust clinical trial data to validate its efficacy and safety in humans [7] [1]. Future research should focus on structural optimization to improve drug-like properties, comprehensive preclinical toxicological studies, and well-designed clinical trials [7].

References

Phytochemical Profile and Natural Distribution

Author: Smolecule Technical Support Team. Date: February 2026

Linarin (acacetin-7-O-rutinoside) is a glycosylated flavone. The table below summarizes its core characteristics and primary plant sources. [1] [2]

Property Description
Systematic Name Acacetin-7-O-rhamnosyl(1 → 6)glucoside, or acacetin-7-O-rutinoside
Chemical Formula C₂₈H₃₂O₁₄ [2]
Melting Point 258–260 °C [2]
Solubility Soluble in methanol; nearly insoluble in ether [2]
Plant Family Representative Genera Specific Plant Examples
Asteraceae Cirsium, Chrysanthemum, Artemisia Cirsium japonicum, Chrysanthemum indicum, Artemisia capillaris [1]
Lamiaceae Mentha, Micromeria, Dracocephalum Mentha arvensis, Micromeria species, Dracocephalum peregrinum [1]
Scrophulariaceae Buddleja, Scrophularia Buddleja davidii, Scrophularia aestivalis [1] [3]

Analytical and Purification Methodologies

Standard Isolation and Purification Workflow

A typical process for obtaining high-purity this compound from plant material involves extraction and multiple chromatographic steps, as visualized below.

G Start Plant Material (Aerial parts, flowers) Step1 Extraction (Hydro-alcoholic solvent, e.g., 70-80% Methanol/Ethanol) Start->Step1 Step2 Liquid-Liquid Partition (With solvents like Dichloromethane, Ethyl Acetate) Step1->Step2 Step3 Enrichment (Macroporous Resin, e.g., D-101) Step2->Step3 Step4 Primary Separation (Column Chromatography on Silica Gel or Sephadex LH-20) Step3->Step4 Step5 Final Purification (Preparative HPLC or High-Speed Counter-Current Chromatography) Step4->Step5 End High-Purity this compound Step5->End

Common experimental workflow for the extraction and purification of this compound from plant material. [1] [4]

Key Experimental Protocols
  • Extraction: Most commonly, dried and powdered plant material is extracted with methanol, ethanol, or hydro-alcoholic solvents (e.g., 70-80%) using techniques like heating reflux or maceration. [1] [5]
  • Purification: The crude extract is typically fractionated using liquid-liquid partitioning. The enriched flavonoid fraction is then subjected to:
    • Column Chromatography (CC): Silica gel is most common, with solvent systems like CHCl₃-MeOH-H₂O. Gel filtration with Sephadex LH-20 is also widely used for purification. [1]
    • Advanced Techniques: Preparative HPLC is often the final step for obtaining high-purity this compound (>95%). High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are highly efficient solvent-based methods. [1] [4]
  • Identification and Quantification:
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for characterization and quantification in complex mixtures. [1]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for definitive structural elucidation of the isolated compound. [3]
    • Ultra-Performance Liquid Chromatography (UPLC): Employed for quality control, especially in quantifying this compound as a marker compound, as specified in the Chinese Pharmacopoeia for Chrysanthemum indicum. [5]

Documented Pharmacological Activities and Mechanisms

Research has revealed this compound's multi-target mechanisms, particularly in mitigating inflammation and protecting various organs, as illustrated below.

G cluster_hep Hepatoprotective & Anti-inflammatory (ETEC Model) cluster_cns Neuroprotective / Sedative This compound This compound TLR4 Inhibits TLR4 This compound->TLR4 Nrf2 Activates Nrf2 Pathway This compound->Nrf2 Apoptosis ↓ Apoptotic signaling (BAX, CASP3) This compound->Apoptosis AChE AChE Inhibition This compound->AChE Sleep Sleep enhancement This compound->Sleep ACE ACE Inhibition (Antihypertensive) This compound->ACE Osteoblast Osteoblast proliferation (Anti-osteoporotic) This compound->Osteoblast COX2 COX-2 Inhibition (Anti-inflammatory) This compound->COX2 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines ↓ Pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Antioxidants ↑ Antioxidant enzymes (SOD, CAT, GPx) Nrf2->Antioxidants subcluster_other subcluster_other

Overview of this compound's primary pharmacological mechanisms based on preclinical studies. Key: TLR4 (Toll-like receptor 4), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Nrf2 (Nuclear factor erythroid 2-related factor 2), AChE (Acetylcholinesterase), ACE (Angiotensin-converting enzyme), COX-2 (Cyclooxygenase-2). [6] [7] [2]

The table below summarizes its broader therapeutic potential.

Pharmacological Activity Proposed Mechanisms / Observed Effects Experimental Models
Anti-inflammatory & Immunomodulatory Inhibits TXNIP/NLRP3 inflammasome & NF-κB pathway; downregulates TLR4/MyD88; reduces IL-1β, TNF-α, IL-6. [6] [2] ETEC-challenged piglets; mouse colitis models. [6] [2]
Hepatoprotective Alleviates oxidative damage & apoptosis; modulates gut-liver axis; regulates arachidonic acid metabolism. [7] LPS-induced liver injury in mice; ETEC-challenged piglets. [7]
Neuroprotective AChE inhibitory activity; sleep-enhancing and sedative effects. [1] [2] In vitro enzyme assays; in vivo rodent models. [1] [2]
Antihypertensive Modulates renal RAS, affecting ACE/ACE2 expression. [8] Spontaneously Hypertensive Rats (SHR). [8]
Osteoprotective Promotes osteoblast proliferation & differentiation; increases ALP activity, collagen, osteocalcin. [1] [2] MC3T3-E1 osteoblastic cells. [1]
Antioxidant Oxygen Radical Absorbance Capacity (ORAC): 1441 µmol TE/g. [4] In vitro chemical assays. [4]
Anti-diabetic Inhibits formation of advanced glycation end-products (AGEs). [4] In vitro BSA-MGO/BSA-fructose models. [4]

Current Research Gaps and Future Directions

  • Pharmacokinetics Optimization: this compound has poor oral bioavailability due to P-glycoprotein efflux and metabolism. Strategies like liposome formulation, solid dispersions, and co-administration with piperine show promise for enhancement. [2]
  • Translational Research: Most evidence is from preclinical studies (in vitro and in vivo). Clinical trials are necessary to confirm efficacy and safety in humans. [2]
  • Mechanism Elucidation: While several targets are identified, more in-depth studies on its interactions with signaling pathways and its effects on gut microbiota are needed. [6] [2]

References

Linarin nuclear magnetic resonance NMR spectra

Author: Smolecule Technical Support Team. Date: February 2026

Linarin NMR Spectrum Details

The table below summarizes the key experimental parameters for a predicted 13C NMR spectrum of this compound (HMDB ID: HMDB0254097) [1].

Spectrum Parameter Details
HMDB ID HMDB0254097 [1] [2]
Compound Name This compound [1]
Spectrum Type 13C NMR Spectrum (1D, predicted) [1]
Nucleus 13C [1]
Frequency 200 MHz [1]
Solvent D₂O [1]
Data Availability Peak List, Peak Assignments, nmrML file, JCAMP-DX file [1]

Another study from 1977 also used 13C-NMR to determine the structure of an acyl-linarin derivative from Valeriana wallichii, confirming the application of this technique for structural elucidation of this compound-related compounds [3].

Experimental Protocol for this compound Isolation and NMR Analysis

Based on a study investigating this compound's osteogenic effects, here is a detailed methodology for the compound's isolation, purification, and structural confirmation [4].

G Start Start: Plant Material (Flos Chrysanthemi Indici) Step1 Extraction 80% Ethanol, 2h, 3 times Combine & evaporate Start->Step1 Step2 Liquid-Liquid Partition Dissolve in H₂O, extract with n-hexane, ethyl acetate, n-butanol Step1->Step2 Step3 Fraction Isolation Take ethyl acetate fraction Step2->Step3 Step4 Purification High-Speed Countercurrent Chromatography (HSCCC) Solvent: CHCl₃/MeOH/H₂O (4:3:2) Step3->Step4 Step5 Purity Assessment HPLC, Purity = 98.5% Step4->Step5 Step6 Structural Confirmation ¹H-NMR & ¹³C-NMR (Varian Unity Inova 500 MHz system) Step5->Step6 End End: Verified this compound Step6->End

Experimental workflow for the isolation, purification, and structural identification of this compound from plant material [4].

  • Plant Material and Extraction: The flower of Chrysanthemum indicum L. (Flos Chrysanthemi Indici) was extracted three times with 80% ethanol under reflux, with each extraction lasting 2 hours. The combined extracts were filtered and concentrated under reduced pressure at 55°C [4].
  • Fractionation: The crude ethanol extract was dissolved in purified water and then successively partitioned with n-hexane, ethyl acetate, and n-butanol [4].
  • Purification: The ethyl acetate fraction was subjected to High-Speed Countercurrent Chromatography (HSCCC) using a two-phase solvent system of chloroform/methanol/water (4:3:2, v/v/v) to isolate this compound [4].
  • Purity and Structure Verification: The purity of the isolated this compound (98.5%) was determined by High-Performance Liquid Chromatography (HPLC). The structure was confirmed by analyzing proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance spectra, recorded on a Varian Unity Inova 500 MHz NMR system [4].

References

Pharmacological Profile and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Linarin exhibits a broad spectrum of biological activities by modulating key cellular signaling pathways. The following table summarizes its primary pharmacological effects and understood mechanisms.

Pharmacological Activity Reported Effects / Potential Therapeutic Application Proposed Mechanisms of Action (Preclinical)
Neuroprotective Potential for Alzheimer's disease; sleep-enhancing and sedative effects [1] [2] [3] Inhibition of acetylcholinesterase (AChE) [3]; activation of the PI3K/Akt pathway [4]
Anti-inflammatory & Immunomodulatory Management of general inflammation; potential for osteoarthritis [1] [4] Suppression of pro-inflammatory cytokines (IL-1β, IL-6) and nitric oxide; downregulation of phagocytosis and antigen-presenting markers (MHC II, CD80) in macrophages [1] [5]
Anti-cancer Potential against lung, brain, prostate, and glioma cancers [1] [4] Induction of apoptotic cell death; oxidative stress; anti-proliferative, genotoxic, and anti-migration effects [1]
Bone Protective (Osteoprotective) Potential for osteoporosis and bone formation [1] [6] Promotion of osteoblast proliferation and differentiation [6]; inhibition of osteoclastogenesis via RANKL-induced NF-κB pathway [4]
Hepatoprotective & Cardioprotective Protection against liver injury and ischemia-reperfusion injury [1] [4] Activation of the Nrf2 pathway to counteract oxidative stress [4]

This compound's pleiotropic effects are achieved through its regulation of interlinked signaling pathways. The diagram below illustrates its key mechanisms in neuroprotection and inflammation.

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are detailed methodologies for two key assays based on the search results.

In-vitro Acetylcholinesterase (AChE) Inhibition Assay [3]

This protocol details how to evaluate the neuroprotective potential of this compound through AChE inhibition.

  • Sample Preparation: this compound is dissolved in DMSO and then diluted in 10 mM phosphate buffer (pH 7.4). The final concentration of DMSO in the reaction mixture should be less than 1% to avoid solvent toxicity.
  • Enzyme Source: Fresh brain homogenates from mice are used. Brains are homogenized in cold phosphate buffer and centrifuged at 3,500 rpm for 10 minutes at 4°C. The resulting supernatant is the enzyme source.
  • Reaction Procedure:
    • Mix 600 µL of the this compound solution with 150 µL of the brain homogenate supernatant.
    • Pre-incubate the mixture at 37°C for 5 minutes.
    • Add 2100 µL of 1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 300 µL of 3 mM ATCI (acetylthiocholine iodide) to initiate the reaction.
  • Measurement: The increase in absorbance at 405 nm is measured continuously for 1 minute at 37°C. This measures the formation of the yellow 5-thio-2-nitrobenzoate anion.
  • Data Analysis: The percentage inhibition is calculated as (A_blank - A_sample) / (A_blank - A_control) × 100%, where A_blank is the absorbance without an inhibitor, A_sample is with this compound, and A_control is with a known inhibitor like huperzine A. The IC₅₀ value can be determined from a dose-response curve.
Macrophage Anti-inflammatory Assay [5]

This protocol is used to assess the anti-inflammatory effects of this compound in RAW264.7 macrophages.

  • Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured. This compound is dissolved and used at non-cytotoxic concentrations (e.g., up to 30 µM, as determined by an MTT assay). Cells are pre-treated with this compound before stimulation with lipopolysaccharide (LPS) to induce inflammation.
  • Measurement of Inflammatory Markers:
    • Nitric Oxide (NO): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reaction.
    • Pro-inflammatory Cytokines: The secretion of cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) is measured in the culture supernatant using ELISA kits.
  • Phagocytosis Assay: Macrophages are co-cultured with fluorescent microbeads. After incubation, the cells are washed to remove non-phagocytosed beads. The fluorescence intensity associated with the cells, indicating phagocytic uptake, is measured and is expected to decrease with this compound treatment.
  • Expression of Surface Markers: The expression of activation markers like MHC II and CD80 on macrophages is analyzed by flow cytometry after antibody staining.

Pharmacokinetics and Toxicity

Understanding the absorption and distribution of this compound is crucial for its development as a therapeutic agent.

  • Bioavailability: this compound has poor oral bioavailability on its own [1]. However, strategies like formulating it into liposomes or solid dispersions, or co-administering it with piperine (which suppresses metabolism), can significantly enhance its absorption and systemic exposure [1].
  • Absorption and Elimination: When administered intramuscularly in rats, this compound is rapidly absorbed, reaching peak plasma concentrations within 0.33 hours, but is also eliminated quickly with a short half-life of about 1.27 hours [1].

Current Status and Future Directions

Despite its promising preclinical profile, several challenges must be addressed before this compound can be considered for clinical use.

  • Research Gap: The existing data is almost entirely from preclinical studies (in vitro and in vivo). No clinical trial data in humans is available yet, which is a critical step for confirming efficacy and safety [1] [4].
  • Primary Challenge: The main translational bottlenecks are its poor inherent oral bioavailability and the need for standardized extraction and purification protocols [1] [4].
  • Future Work: Future research should focus on:
    • Conducting advanced preclinical toxicology studies.
    • Developing optimized formulations to improve its pharmacokinetic profile.
    • Designing and initiating clinical trials to validate its therapeutic potential in humans [1] [4].

References

Traditional Context and Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Traditionally, plants containing linarin have been used in systems like Traditional Chinese Medicine (TCM) for treating various conditions, with Chrysanthemum indicum (Ye Ju Hua) being a prominent example. This plant has been used for centuries to address inflammation, hypertension, and respiratory diseases [1].

This compound is widely distributed in the plant kingdom, predominantly isolated from families including:

  • Asteraceae: Found in various Cirsium and Chrysanthemum species [1].
  • Lamiaceae: Found in Mentha (mint) and Micromeria species [1].
  • Scrophulariaceae: Found in Buddleja (butterfly bush) species [1].

Pharmacological Activities & Mechanisms

Preclinical studies have revealed that this compound exhibits a wide spectrum of bioactivities through the modulation of key cellular signaling pathways. The table below summarizes its core pharmacological landscape.

Pharmacological Activity Key Mechanistic Insights / Pathways Involved Experimental Models (Examples)
Neuroprotective & Sedative Acetylcholinesterase (AChE) inhibition; sleep-enhancing and sedative effects [1] [2]. In vivo zebrafish models for Alzheimer's [3].
Anti-inflammatory & Immunomodulatory Suppression of the NF-κB signaling pathway; downregulation of inflammatory cytokines [3] [2]. In vitro cell cultures; in vivo animal models of inflammation [3].
Anti-oxidative Stress Activation of the Nrf2/Keap1 signaling pathway, boosting endogenous antioxidant defenses [3] [2]. Cellular models of oxidative damage [3].
Osteogenic (Bone Formation) Activation of the BMP-2/RUNX2 pathway via PKA signaling, promoting osteoblast differentiation [4]. MC3T3-E1 osteoblastic cell line; ovariectomized (OVX) mice model [4].
Antihypertensive Inhibition of the renin-angiotensin system (RAS) in the kidney [5]. Spontaneously Hypertensive Rats (SHRs) [5].
Anticancer Induction of apoptosis; downregulation of MMP-9 via NF-κB suppression, inhibiting cancer cell invasion & migration [3] [2]. Human non-small-cell lung cancer (A549), glioma cells [3].
Hepatoprotective & Others Protection against liver injury; shown activity in models of acute pancreatitis via the PI3K/AKT pathway [2] [6]. In vivo mouse model of acute pancreatitis [6].

The following diagram illustrates the interconnected signaling pathways through which this compound exerts its multifaceted effects, as identified in preclinical studies.

linarin_mechanisms cluster_pathways Key Signaling Pathways & Effects This compound This compound NFkB Inhibition of NF-κB Pathway This compound->NFkB Suppresses Nrf2 Activation of Nrf2/Keap1 Pathway This compound->Nrf2 Activates BMP2 Activation of BMP-2/RUNX2 Pathway This compound->BMP2 Activates PI3K Modulation of PI3K/AKT Pathway This compound->PI3K Modulates RAS Inhibition of Renin-Angiotensin System (RAS) This compound->RAS Inhibits AntiInflammatory Anti-inflammatory NFkB->AntiInflammatory Anticancer Anticancer (Apoptosis, Anti-invasion) NFkB->Anticancer Antioxidant Antioxidant Nrf2->Antioxidant CellSurvival Cell Survival / Protection Nrf2->CellSurvival Osteogenic Osteogenic Differentiation BMP2->Osteogenic PI3K->AntiInflammatory PI3K->CellSurvival Antihypertensive Antihypertensive RAS->Antihypertensive Neuroprotective Neuroprotective

This compound's multi-target mechanism of action involves regulating several core cellular signaling pathways.

Detailed Experimental Protocol: Osteogenic Activity

To illustrate the experimental methodologies used in this compound research, here is a detailed protocol from a key study investigating its effect on osteogenic differentiation [4].

  • Objective: To investigate the effects of this compound on the differentiation and mineralization of osteoblastic cells and the involvement of the PKA-mediated BMP-2/RUNX2 signaling pathway.
  • Cell Line: MC3T3-E1 (mouse osteoblastic cell line).
  • Key Reagents:
    • This compound (isolated and purified from Flos Chrysanthemi Indici to >98.5% purity via High-Speed Counter-Current Chromatography).
    • Osteogenic differentiation medium: α-MEM supplemented with 10% FBS, 10 mM β-glycerophosphate, and 50 µg/ml ascorbic acid.
    • Inhibitors: Noggin (a BMP-2 antagonist) and H-89 (a PKA inhibitor).
    • Antibodies for BMP-2, RUNX2, p-SMAD1/5, SMAD1/5, PKA, and β-actin.
  • Methodology:
    • Cell Proliferation Assay: MC3T3-E1 cells were treated with varying concentrations of this compound (10⁻⁹ M to 10⁻⁵ M). Proliferation was assessed after 48 and 72 hours using a Cell Counting Kit-8 (CCK-8).
    • Alkaline Phosphatase (ALP) Activity: Cells were treated with this compound, and ALP activity (an early osteoblast differentiation marker) was measured at days 1, 3, 5, and 7 using a commercial kit.
    • Mineralization Assay (Alizarin Red S Staining): Extracellular matrix mineralization, a late marker of osteogenesis, was evaluated after prolonged culture.
    • Gene & Protein Expression Analysis:
      • RT-qPCR: mRNA expression of osteogenesis-related genes (ALP, RUNX2, Osteocalcin, Bone sialoprotein, Type I collagen) was analyzed.
      • Western Blot: Protein levels of BMP-2, RUNX2, p-SMAD1/5, and PKA were determined. To confirm pathway specificity, cells were pre-treated with Noggin or H-89 before this compound exposure.
    • In Vivo Validation: The osteoprotective effect was confirmed in an ovariectomized (OVX) mouse model, a standard model for postmenopausal osteoporosis. Mice were treated with this compound (5 and 15 mg/ml in vehicle) and trabecular bone microarchitecture was analyzed.
  • Conclusion: The study concluded that this compound induces osteogenic differentiation and mineralization by activating the BMP-2/RUNX2 pathway via PKA signaling, positioning it as a potential natural alternative for managing osteoporosis [4].

Pharmacokinetics and Current Status

A critical consideration for drug development is this compound's pharmacokinetic profile. Data indicates that this compound has poor oral bioavailability [2]. However, formulation strategies such as liposome encapsulation, solid dispersions, and co-administration with piperine (which suppresses P-glycoprotein-mediated efflux and metabolism) have been shown to significantly enhance its absorption and bioavailability in animal studies [2].

It is crucial for researchers to note that, despite the extensive and promising preclinical data, This compound has not yet progressed to clinical trials. The current research landscape, as of 2025, is focused on overcoming the translational bottlenecks of bioavailability and conducting more detailed toxicological studies to pave the way for future clinical application [3] [2].

References

Comprehensive Application Notes and Protocols for the Isolation and Analysis of Linarin from Chrysanthemum indicum L.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Linarin and Its Significance in Chrysanthemum indicum

This compound (acacetin-7-O-β-D-rutinoside) is a glycosylated flavone compound recognized as a major bioactive component and chemical marker for quality control of Chrysanthemum indicum L. (CIF). This perennial herb has been regarded as a famous edible and medicinal plant in traditional medicine systems for thousands of years, particularly in Chinese traditional medicine where it is known as "Ye Ju Hua". The dried flowers and buds of CIF are used as ingredients for medicinal products and are also consumed as herbal teas and spices in functional foods. [1] [2]

The structural foundation of this compound consists of acacetin (5,7-dihydroxy-4'-methoxyflavone) linked to a rutinoside disaccharide (rhamnosyl(1‴→6″)glucoside) at the 7-position. This molecular architecture contributes to its physicochemical properties and biological activities. This compound exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, sedative, neuroprotective, and antihypertensive activities. Recent research has also highlighted its potential in central nervous system disorders, with remarkable sleep-enhancing and sedative effects as well as acetylcholinesterase (AChE) inhibitory activity. Additionally, this compound has demonstrated promising effects on osteoblast proliferation and differentiation, suggesting potential therapeutic applications for osteoporosis and bone formation disorders. [1] [2]

Comprehensive Extraction Techniques

Traditional Solvent Extraction Methods

Classical ethanol-water extraction remains a widely used method for initial this compound extraction from CIF. The optimal protocol involves using 70-80% ethanol-water solution with a solid-to-liquid ratio of 1:8 to 1:10 (weight:volume). Extraction is performed using heat reflux at 100°C for 1 hour, repeated three times for exhaustive extraction. The combined extracts are then concentrated under vacuum to approximately one-fifth of the original volume. Precipitation occurs naturally upon cooling or centrifugation at 3,500 rpm for 5 minutes, yielding a crude precipitate that contains approximately 95% of the total this compound content from the raw material. This precipitate serves as excellent raw material (RM) for further purification steps. [3] [4]

Solid-liquid extraction represents another effective approach for this compound enrichment. Following initial ethanol-water extraction and concentration, the pH is adjusted to 10 with sodium hydroxide, leading to the formation of a supernatant upon standing. This supernatant is then neutralized to pH 7-8 with acid, causing additional precipitation. After filtration to remove precipitates, the supernatant undergoes macroporous resin chromatography, typically using D101 or AB-8 resins. Sequential elution with water, 10-30% ethanol-water, and 50-80% ethanol-water solutions is performed, with the 50-80% ethanol fraction containing the enriched this compound. This method achieves this compound content exceeding 50% in the final extract with recovery rates of approximately 66.65%. [3] [4]

Table 1: Optimization Parameters for Traditional Solvent Extraction Methods

Parameter Ethanol-Water Extraction Solid-Liquid Extraction Effect on Yield
Ethanol Concentration 70-80% 50-80% (for elution) Higher concentrations improve this compound solubility
Solid-to-Liquid Ratio 1:8 to 1:10 1:4 to 1:8 Higher ratios improve extraction efficiency
Temperature 100°C (reflux) Room temperature to 30°C Higher temperatures increase extraction rate
Time 3 × 1 hour 2 × mixing cycles Longer times increase yield but risk degradation
pH Adjustment Not required pH 10 then pH 7-8 Critical for impurity removal
Advanced Extraction Technologies

Deep Eutectic Solvents (DES) have emerged as green and sustainable alternatives to conventional organic solvents for this compound extraction. The optimal DES formulation for this compound extraction consists of choline chloride-ethylene glycol at a molar ratio of 1:2 with 30% water content (v/v). This specific composition creates favorable physicochemical properties that enhance this compound solubility and extraction efficiency. The extraction process employs ultrasound-assisted extraction (UAE) with optimal parameters including a liquid-solid ratio of 32 mL/g, extraction power of 340 W, and extraction time of 32 minutes. This UAE-DES method achieves an impressive this compound yield of 14.23 mg/g, significantly higher than conventional ethanol extraction methods. [1]

The mechanism of DES-enhanced extraction involves improved solubility of target phytochemicals through hydrogen bonding interactions between the DES components and this compound molecules. The hydrogen bond donor (ethylene glycol) and hydrogen bond acceptor (choline chloride) in DES create a network that facilitates the dissolution of this compound from the plant matrix. The addition of 30% water modulates the viscosity and polarity of the DES, further optimizing the extraction efficiency. Ultrasound assistance enhances mass transfer and cell wall disruption, significantly reducing extraction time and improving yield. [1]

Table 2: Deep Eutectic Solvent Formulations for this compound Extraction

DES Component (HBA) DES Component (HBD) Molar Ratio Water Content Extraction Efficiency Remarks
Choline chloride Ethylene glycol 1:2 30% Excellent Optimal formulation
Choline chloride Glycerol 1:2 30% Good Higher viscosity
Choline chloride Lactic acid 1:2 30% Moderate Acidic conditions
Choline chloride Glucose 1:2 30% Moderate Sugar-based DES

Purification and Isolation Protocols

Macroporous Resin Purification

Macroporous resin chromatography represents a highly efficient method for this compound purification from crude extracts. The AB-8 resin demonstrates exceptional performance for this compound recovery due to its appropriate surface polarity and pore structure. The recommended protocol involves the following steps: [1] [3] [4]

  • Resin Pretreatment: Hydrate AB-8 resin in 95% ethanol for 24 hours, then wash thoroughly with distilled water until no alcohol odor remains.

  • Column Packing: Pack the pretreated resin into a glass column (diameter:height ratio of 1:10-15) to create a bed volume of approximately 100-200 mL, depending on the sample size.

  • Sample Loading: Dissolve the crude this compound extract in a minimal volume of distilled water (approximately 1:10, w/v) and load onto the column at a flow rate of 1-2 bed volumes per hour.

  • Washing Steps: Sequentially elute with 2-3 bed volumes of distilled water to remove sugars and highly polar compounds, followed by 2-3 bed volumes of 10-30% ethanol to remove medium-polarity impurities.

  • Target Compound Elution: Elute this compound with 3-5 bed volumes of 50-80% ethanol-water solution, collecting fractions of approximately one bed volume each.

  • Fraction Analysis: Monitor fractions by TLC or HPLC, pooling those containing high-purity this compound.

  • Concentration and Drying: Concentrate the pooled fractions under reduced pressure at 40°C and lyophilize to obtain the purified this compound extract.

This method typically achieves This compound content exceeding 55% with recovery rates of approximately 67%. The resin can be regenerated by washing with 2-3 bed volumes of 95% ethanol followed by distilled water, allowing for multiple reuse cycles. [3]

Chromatographic Techniques for Final Purification

For highest purity requirements, additional chromatographic techniques are employed following initial macroporous resin purification:

Silica Gel Chromatography: Use a silica gel column (200-300 mesh) with a gradient of dichloromethane-methanol (from 100:1 to 10:1, v/v) as the mobile phase. This compound typically elutes at dichloromethane-methanol ratios between 20:1 and 10:1. Monitor fractions by TLC (silica gel GF254, dichloromethane-methanol 8:1, UV detection at 334 nm). [2]

Sephadex LH-20 Chromatography: Employ Sephadex LH-20 column with methanol or methanol-water (e.g., 80:20) as the eluent. This method is particularly effective for removing final impurities and obtaining high-purity this compound for analytical standards or pharmacological studies. [2] [5]

Preparative HPLC: For the highest purity requirements, use preparative HPLC with a C18 column (e.g., 20 × 250 mm, 5 μm) with methanol-water (50:50, v/v) or acetonitrile-water (with 0.1% formic acid) as the mobile phase at a flow rate of 5-10 mL/min. Detection should be at 334 nm. This method can yield this compound with purity exceeding 98% for standard reference material. [2]

Analytical Methods and Quality Control

HPLC and UPLC Quantification Protocols

High-Performance Liquid Chromatography (HPLC) represents the standard analytical method for this compound quantification and quality control. The optimized protocol is as follows: [3]

  • Column: XB-C18 column (4.6 × 250 mm, 5 μm)
  • Mobile Phase: Methanol-water-acetic acid (50:49.95:0.05, v/v/v)
  • Flow Rate: 1.00 mL/min
  • Column Temperature: 25°C
  • Detection: UV-VWD at 334 nm
  • Injection Volume: 10-20 μL
  • Run Time: 20-30 minutes

The calibration curve for this compound exhibits a good linear relationship over the range of 20-500 μg/mL with the regression equation y = 9.144x - 3.006 (where y is the peak area and x is the concentration of this compound in μg/mL). The correlation coefficient (R²) typically exceeds 0.999, demonstrating excellent linearity. [3]

For higher throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) provides superior efficiency:

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)
  • Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid solution (B)
  • Gradient Program: 0-3 min (0% A), 3-5 min (0-25% A), 5-10 min (25-100% A)
  • Flow Rate: 0.3-0.4 mL/min
  • Column Temperature: 35°C
  • Detection: PDA detection at 334 nm
  • Injection Volume: 1-2 μL [6]
Method Validation Parameters

Comprehensive method validation ensures reliability and reproducibility of this compound quantification:

  • Linearity: Calibration curves with R² > 0.999 over 20-500 μg/mL range
  • Precision: Intra-day and inter-day RSD < 2%
  • Accuracy: Recovery rates of 98-102% for spiked samples
  • Limit of Detection (LOD): Approximately 0.5 μg/mL
  • Limit of Quantification (LOQ): Approximately 2.0 μg/mL
  • Robustness: Minimal impact of slight variations in mobile phase composition, flow rate, and column temperature

System suitability tests should be performed before each analytical run, requiring theoretical plate count > 5000, tailing factor < 1.5, and RSD of retention time < 1% for standard injections. [3]

Biological Activities and Therapeutic Potential

This compound demonstrates a diverse range of biological activities supported by scientific evidence:

  • Antihypertensive Effects: Chronic administration of this compound extracts (75-150 mg/kg) significantly reduces blood pressure in spontaneously hypertensive rats (SHRs) through inhibition of the renin-angiotensin system (RAS) in the kidney. This effect is dose-dependent, with no observed toxicity to liver or kidney functions at therapeutic doses. [3]

  • Anticancer Activity: this compound exhibits potent anti-proliferative effects against A549 human alveolar basal epithelial cells through suppression of the Akt-dependent signaling pathway. This activity is associated with inhibition of Akt activation and induction of cyclin-dependent kinase inhibitor p27^Kip1^. Heat treatment of Chrysanthemum indicum flowers significantly increases this compound content and enhances this anti-proliferative activity. [7]

  • Central Nervous System Effects: this compound demonstrates remarkable sleep-enhancing and sedative effects as well as acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications for sleep disorders and neurodegenerative conditions. [2]

  • Anti-inflammatory and Antioxidant Properties: As a flavonoid glycoside, this compound contributes to the overall anti-inflammatory and antioxidant activities of Chrysanthemum indicum extracts, supporting its traditional use in inflammatory conditions. [1] [2]

  • Bone Health: this compound has shown promising effects on osteoblast proliferation and differentiation, indicating potential therapeutic applications for osteoporosis and bone formation disorders. [2]

Table 3: Biological Activities and Documented Effects of this compound

Biological Activity Experimental Model Effective Concentration/Dose Proposed Mechanism
Antihypertensive Spontaneously hypertensive rats 75-150 mg/kg (oral) Inhibition of renal renin-angiotensin system
Anticancer A549 human lung cancer cells Varies by study Suppression of Akt pathway, cell cycle arrest
Neuroprotective Various CNS models Varies by study Acetylcholinesterase inhibition, sedative effects
Anti-inflammatory Inflammation models Varies by study Inhibition of inflammatory mediators
Osteogenic Osteoblast cultures Varies by study Promotion of osteoblast proliferation

Conclusion and Integrated Protocol

Based on the comprehensive analysis of extraction and purification methods, an integrated protocol for isolating this compound from Chrysanthemum indicum is proposed:

  • Raw Material Preparation: Use dried Chrysanthemum indicum flowers and buds, powdered through a 40-mesh sieve and stored in sealed bags before use.

  • Optimal Extraction: Employ ultrasound-assisted deep eutectic solvent extraction with choline chloride-ethylene glycol (1:2, 30% water content) at a liquid-solid ratio of 32 mL/g, extraction power of 340 W, for 32 minutes.

  • Initial Purification: Recover this compound from the DES extract using AB-8 macroporous resin with sequential elution using water, 30% ethanol, and 70% ethanol, collecting the 70% ethanol fraction.

  • Final Purification: Further purify using silica gel column chromatography with dichloromethane-methanol gradient elution (from 50:1 to 5:1, v/v) or preparative HPLC for highest purity requirements.

  • Quality Control: Analyze final product using HPLC with the specified parameters, ensuring this compound content exceeds 95% for reference standards.

This integrated approach combines the advantages of green chemistry (DES extraction) with established purification techniques to achieve high yield and purity while minimizing environmental impact. The method is scalable for industrial applications and provides a robust platform for producing this compound for pharmaceutical development and nutritional enhancement. [1] [3] [4]

For future research directions, exploration of semi-synthetic derivatives of this compound may enhance its therapeutic potential, particularly for osteoarthritis and osteoporosis treatment. Additionally, optimization of cultivation conditions for Chrysanthemum indicum to enhance this compound content and development of standardized extracts with consistent biomarker levels represent important areas for further investigation. [2]

Workflow and Pathway Diagrams

Diagram 1: Comprehensive workflow for this compound isolation, analysis, and therapeutic applications from Chrysanthemum indicum L.

References

Comprehensive Application Notes and Protocols for Linarin Extraction Using High-Speed Counter-Current Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Linarin and Its Pharmacological Significance

This compound (also known as acacetin-7-O-β-d-rutinoside) is a flavonoid glycoside widely distributed in various medicinal plants, particularly in Buddlejae Flos (from Buddleja officinalis Maxim.) and Chrysanthemi Indici Flos (from Chrysanthemum indicum L.). This bioactive compound has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, antioxidant, and acetylcholinesterase inhibitory properties. The compound's structure consists of a flavonoid backbone with sugar moieties attached, contributing to both its bioactivity and challenges in purification. Despite its promising therapeutic potential, this compound's commercial application has been limited by its poor solubility in both water and organic solvents, which directly impacts its bioavailability and necessitates efficient purification strategies [1] [2].

Traditional purification methods for this compound, including conventional column chromatography and solid-phase extraction, present several limitations such as irreversible adsorption, low recovery rates, and high consumption of expensive solid stationary phases. These challenges become particularly pronounced when processing large quantities of plant material for industrial-scale applications. The emergence of High-Speed Counter-Current Chromatography (HSCCC) as a support-free liquid-liquid separation technique has revolutionized the purification of sensitive natural products like this compound, offering distinct advantages including complete sample recovery, excellent reproducibility, and cost-effectiveness for large-scale operations [2] [3].

Fundamental Principles of High-Speed Counter-Current Chromatography

Mechanism of Separation

HSCCC is a unique form of liquid-liquid partition chromatography that fundamentally differs from conventional chromatography by eliminating the solid support matrix. The technique relies on the partition coefficient (K) of compounds between two immiscible liquid phases—a stationary phase and a mobile phase—under the influence of a centrifugal force field. The partition coefficient is defined as K = Cₛ/Cₘ, where Cₛ is the solute concentration in the stationary phase and Cₘ is the concentration in the mobile phase. For optimal this compound separation, the target partition coefficient should generally fall between 0.5 and 2.0 to ensure adequate resolution while maintaining reasonable separation time [3].

The HSCCC instrument employs a multilayer coiled column fabricated from polytetrafluoroethylene (PTFE) tubing wound around a spool-shaped column holder. When this coiled column is subjected to a planetary motion, it generates an asymmetrical force field that causes the two solvent phases to distribute unevenly along the coil length. This phenomenon, known as the "Archimedean screw effect," drives objects of different densities toward one end of the coil (designated the "head"), while the opposite end is called the "tail." The specific configuration causes the heavier phase to occupy the head region and the lighter phase the tail region, enabling highly efficient mixing and separation [3].

Solvent System Selection Criteria

The selection of an appropriate two-phase solvent system represents the most critical factor for successful HSCCC separation. An ideal solvent system must fulfill several key requirements:

  • Form stable immiscible phases with rapid settling time (ideally <25 seconds)
  • Provide optimal partition coefficients (0.5-2.0) for target compounds
  • Ensure good solubility of the crude sample
  • Deliver satisfactory stationary phase retention in the column
  • Maintain chemical compatibility with the target compounds [3]

For flavonoid glycosides like this compound, moderately polar solvent systems have proven most effective. The ethyl acetate:n-butanol:water system and the HEMWat (hexane-ethyl acetate-methanol-water) series are particularly suitable, allowing fine adjustment of polarity by modifying volume ratios to optimize this compound separation [4] [5].

HSCCC Protocols for this compound Extraction

Analytical-Scale Separation from Buddlejae Flos

This protocol describes the isolation of this compound from Buddleja officinalis Maxim. flowers using analytical-scale HSCCC, yielding high-purity this compound suitable for bioactivity screening and analytical standard preparation.

3.1.1 Materials and Equipment
  • HSCCC instrument: Analytical-scale apparatus with 0.85-1.0 mm I.D. PTFE tubing and 15-20 mL column volume
  • Solvent system: Ethyl acetate:n-butanol:water (5:0.8:5, v/v/v)
  • Crude extract: 20 mg methanol extract of Buddleja officinalis Maxim. flowers
  • Mobile phase: Lower aqueous phase of the solvent system
  • Elution mode: Head-to-tail
  • Detection: UV monitor at 254 nm [4]
3.1.2 Step-by-Step Procedure
  • Solvent system preparation: Thoroughly mix ethyl acetate, n-butanol, and water in the ratio 5:0.8:5 (v/v/v) in a separation funnel. Allow the mixture to equilibrate until two clear phases form (approximately 30 minutes). Separate the upper organic phase and lower aqueous phase.

  • Sample solution preparation: Dissolve 20 mg of Buddleja officinalis crude methanol extract in 1 mL of the solvent system (using a 1:1 mixture of upper and lower phases).

  • Column equilibration: Fill the HSCCC column with the upper organic phase (stationary phase) using a constant-flow pump. Rotate the column assembly at 1600 rpm while simultaneously pumping the lower aqueous phase (mobile phase) at a flow rate of 1.5 mL/min. Continue until the mobile phase elutes from the outlet and hydrodynamic equilibrium is established (typically 10-15 minutes).

  • Sample injection: Introduce the sample solution through the injection valve.

  • Separation process: Continue eluting with the lower aqueous phase at 1.5 mL/min while maintaining the rotational speed at 1600 rpm. Monitor the effluent with a UV detector at 254 nm.

  • Fraction collection: Collect the eluent corresponding to the this compound peak (typically appearing between 60-90 minutes). Identify this compound-containing fractions based on retention time comparison with standards.

  • Evaporation and drying: Pool the this compound-rich fractions and evaporate under reduced pressure at 40°C. Lyophilize the residue to obtain purified this compound as a light yellow powder. [4] [2]

3.1.3 Results and Performance

This method typically yields this compound with 98.2% purity as determined by HPLC analysis. The recovery rate generally exceeds 85%, significantly higher than conventional solid-support chromatography methods. The entire separation process is completed within 90 minutes, demonstrating the efficiency of HSCCC for analytical-scale this compound purification [4].

Preparative-Scale Separation with Rectangular Horizontal Tubing

This advanced protocol utilizes innovative rectangular horizontal (RH) tubing technology to enhance separation efficiency and scaling capabilities for industrial-scale this compound production.

3.2.1 Materials and Specialized Equipment
  • HSCCC instrument: Midi-DE centrifuge equipped with rectangular horizontal tubing (720 mL column volume)
  • Solvent system: n-hexane:ethyl acetate:ethanol:water (1:4:1:5, v/v/v/v)
  • Crude sample: 2.07 g of Dracocephalum moldavica L. crude extract
  • Mobile phase: Lower aqueous phase
  • Operational mode: Reversed-phase elution [6] [5]
3.2.2 Detailed Procedure
  • Solvent system preparation: Combine n-hexane, ethyl acetate, ethanol, and water in the ratio 1:4:1:5 (v/v/v/v) in a large separation vessel. Mix thoroughly and allow to settle completely. Separate the upper organic phase and lower aqueous phase.

  • Sample preparation: Dissolve 2.07 g of crude extract in 20 mL of solvent system (1:1 mixture of both phases).

  • Instrument setup: Install the RH tubing column in the centrifuge system. Equilibrate the column with the upper organic phase (stationary phase) at a flow rate of 10 mL/min.

  • Equilibration: Initiate planetary rotation at 1200 rpm while pumping the lower aqueous phase (mobile phase) at 10 mL/min. Continue until mobile phase emergence indicates equilibrium.

  • Sample loading: Inject the sample solution through the preparative injection port.

  • Separation: Maintain mobile phase flow at 10 mL/min with continuous rotation. Monitor elution with UV detection at 254 nm.

  • Fraction processing: Collect this compound-rich fractions based on UV profile. Combine and concentrate under reduced pressure.

  • Crystallization: Optional crystallization step from methanol-water to achieve ultimate purity. [6] [5]

3.2.3 Performance Metrics

The RH tubing configuration demonstrates significantly enhanced separation efficiency compared to conventional circular tubing. This method achieves a throughput of 1.66 g/h with this compound purity of 98.3%, representing a 138-fold increase in productivity compared to analytical-scale systems while increasing column volume by only 46.5 times. This makes it particularly suitable for industrial-scale production of high-purity this compound [6].

Analytical Methods for this compound Quantification and Quality Control

HPLC Analysis of Purified this compound

To verify the purity and identity of HSCCC-purified this compound, HPLC analysis provides a reliable quality control method.

4.1.1 HPLC Conditions
  • Column: YMC C18 column (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: 0.5% phosphate buffer (pH 3.2):acetonitrile (70:30, v/v)
  • Flow rate: 1.0 mL/min
  • Detection: 340 nm
  • Injection volume: 10 μL
  • Column temperature: 25°C [1]
4.1.2 Sample Preparation

Dissolve approximately 1 mg of HSCCC-purified this compound in 1 mL of methanol. Filter through a 0.45 μm membrane prior to injection. The this compound peak typically appears at approximately 7.7 minutes under these conditions, with purity calculated by percentage area normalization [1].

UPLC for Simultaneous Quantification of Multiple Flavonoids

For comprehensive quality assessment of plant extracts containing this compound alongside other flavonoids, Ultra Performance Liquid Chromatography (UPLC) provides rapid, high-resolution analysis.

4.2.1 UPLC Conditions
  • Column: ODS Hypersil (2.1 mm × 250 mm, 1.9 μm)
  • Mobile phase: Acetonitrile (A) and 0.1% formic acid in water (B)
  • Gradient elution: 0-5 min: 15-25% A; 5-10 min: 25-35% A; 10-14 min: 35-50% A
  • Flow rate: 0.44 mL/min
  • Detection: 254 nm
  • Column temperature: 45°C [7]
4.2.2 Method Validation

This UPLC method has been rigorously validated with excellent linearity (R² > 0.999) over the concentration range of 1-100 μg/mL for this compound. The precision shows relative standard deviation below 3.0%, with recovery rates between 95.49-106.23%, making it suitable for accurate quantification of this compound in complex plant matrices [7].

Table 1: HPLC and UPLC Methods for this compound Analysis

Parameter HPLC Method UPLC Method
Column YMC C18 (250 × 4.6 mm, 5 μm) ODS Hypersil (2.1 × 250 mm, 1.9 μm)
Mobile Phase Phosphate buffer:ACN (70:30) ACN - 0.1% FA gradient
Flow Rate 1.0 mL/min 0.44 mL/min
Detection 340 nm 254 nm
Retention Time ~7.7 min ~7.7 min
Linearity R² > 0.999 R² > 0.999
LOD - 0.13 μg/mL
LOQ - 0.41 μg/mL

Scale-Up Strategies and Throughput Enhancement

Linear Scale-Up Principles

Successful transition from analytical to preparative HSCCC requires systematic scale-up approaches. Linear scale-up is the ideal amplification strategy, maintaining similar stationary phase retention, separation time, and resolution across scales by keeping the "g" field, tubing length, and linear flow rate constant while increasing tubing cross-sectional area. The key parameters for scale-up are summarized in Table 2 [6] [5].

Table 2: HSCCC Scale-Up Parameters from Analytical to Preparative Scale

Parameter Analytical Scale Preparative Scale Scale Factor
Column Volume 15.5 mL 720 mL 46.5×
Tubing Configuration Standard Circular Rectangular Horizontal -
Sample Loading 12 mg/h 1.66 g/h 138×
Flow Rate 1.5 mL/min 10 mL/min 6.7×
Rotation Speed 1600 rpm 1200 rpm -
Purity 98.2% 98.3% -
Advanced Operational Modes

Several sophisticated elution techniques can enhance this compound separation efficiency:

  • Elution-extrusion method: Combines conventional elution with stationary phase extrusion, reducing solvent consumption and analysis time while ensuring complete recovery of all compounds [2]

  • pH zone-refining: Particularly effective for ionizable compounds, this method uses retainer acids in the stationary phase and eluter acids in the mobile phase to focus bands and increase sample loading capacity [2]

  • Dual-mode elution: Involves switching mobile phase roles during separation, first using the aqueous phase as mobile phase, then switching to the organic phase to elute strongly retained compounds [2]

Pharmacological Applications of Purified this compound

Anti-Inflammatory Activity Evaluation

The anti-inflammatory potential of HSCCC-purified this compound can be evaluated using lipopolysaccharide (LPS)-induced human umbilical vein endothelial cells (HUVECs). In this assay, cells are pretreated with various concentrations of this compound (10-100 μM) for 2 hours before LPS stimulation. This compound demonstrates significant dose-dependent inhibition of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β), confirming its potent anti-inflammatory properties [4].

Acetylcholinesterase Inhibitory Activity

This compound exhibits notable acetylcholinesterase (AChE) inhibitory activity at nanogram levels, with a detection limit of 10 ng in bioautographic TLC assays—comparable to the known AChE inhibitor galanthamine. This neuroprotective property suggests potential applications in managing Alzheimer's disease and other cognitive disorders [2].

Bioavailability Enhancement Strategies

Despite its promising bioactivities, this compound suffers from low oral bioavailability due to poor solubility. Advanced formulation strategies have been developed to address this limitation:

  • This compound Solid Dispersion (LSD): Prepared using PVPK30 carrier (drug:carrier ratio 1:3) via solvent evaporation method, showing 3.29-fold increased solubility and 3.36-fold higher bioavailability compared to pure this compound [1]

  • This compound Liposome (LL): Developed using thin film hydration method with soy lecithin and cholesterol, demonstrating improved permeability but lower bioavailability enhancement (0.99-fold) compared to solid dispersions [1]

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Poor stationary phase retention: Reduce flow rate by 20-30% or modify solvent system to decrease settling time
  • Inadequate resolution: Optimize solvent system ratio or consider alternative solvent systems such as ethyl acetate:ethanol:water (5:1:5, v/v/v)
  • Sample precipitation: Dilute sample solution or include small amounts of DMSO (≤5%) to enhance solubility
  • Low recovery: Check for sample adsorption in tubing; ensure proper column cleaning between runs
Solvent System Alternatives

While ethyl acetate:n-butanol:water (5:0.8:5, v/v/v) is optimal for this compound, several alternative systems may be tested for challenging separations:

  • Ethyl acetate:ethanol:water (5:1:5, v/v/v)
  • Chloroform:methanol:water (4:3:2, v/v/v) - note potential toxicity concerns
  • n-Hexane:ethyl acetate:methanol:water (1:4:1:5, v/v/v/v)

The following workflow diagram illustrates the complete HSCCC process for this compound extraction and purification:

G HSCCC Workflow for this compound Extraction and Purification cluster0 Solvent System: Ethyl Acetate:n-Butanol:Water (5:0.8:5) cluster1 HSCCC Parameters A Plant Material (Buddlejae Flos) B Extraction with Methanol A->B C Crude Extract B->C E HSCCC Separation C->E 20 mg D Solvent System Preparation D->E D1 Upper Phase (Organic) Stationary Phase D->D1 D2 Lower Phase (Aqueous) Mobile Phase D->D2 F Fraction Collection E->F E1 Flow Rate: 1.5-2.0 mL/min E->E1 E2 Rotation: 1600 rpm E->E2 E3 Elution Mode: Head-to-Tail E->E3 G HPLC/UPLC Analysis F->G H Purified this compound G->H Purity: 98.2-98.3% I Bioactivity Assessment H->I

Conclusion

HSCCC represents a powerful and efficient technique for the extraction and purification of this compound from medicinal plants, offering significant advantages over conventional chromatography methods. The protocols outlined in this application note provide comprehensive guidance for both analytical-scale and preparative-scale separation, enabling researchers to obtain high-purity this compound for pharmacological evaluation and product development. The continued refinement of HSCCC technology, including the development of rectangular horizontal tubing and advanced elution modes, promises further enhancements in separation efficiency and scalability for industrial applications.

References

Linarin purification protocol HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Linarin

This compound (acacetin-7-O-rutinoside) is a glycosylated flavonoid recognized for its promising neuroprotective, sedative, anti-inflammatory, and antioxidant properties [1]. It is prevalent in plant families such as Asteraceae (e.g., Cirsium and Chrysanthemum), Lamiaceae (e.g., Mentha), and Scrophulariaceae (e.g., Buddleja) [1]. The purification of high-purity this compound is fundamental for reliable pharmacological and pharmacokinetic studies. This document details scalable and efficient HPLC-based purification protocols from various plant sources.


Summary of Purification Strategies and Outcomes

The table below summarizes three effective purification processes for obtaining high-purity this compound, with key performance metrics for comparison.

Plant Source Purification Method Key Process Parameters Purity Achieved Recovery/Yield Reference

| Mentha haplocalyx | Aqueous Two-Phase Flotation + Prep-HPLC | ATP Flotation: PEG1000 (1:1, w/w), pH 5, (NH₄)₂SO₄ 350 g/L, 20 mL/min N₂, 20 min. Prep-HPLC: Not detailed. | 95.8% | Flotation Efficiency: 82.24% | [2] | | Cirsium japonicum | Macroporous Resin + Prep-HPLC | Resin: D-101. Prep-HPLC: Method not detailed. | 96.65% | Not Specified | [3] | | Chrysanthemum indicum | Solid-Liquid Extraction | Solvents: Sequential washing with petroleum ether, ethyl acetate, and ethanol. Scale: 15 kg flowers. | 55.68% | 66.65% | [4] |


Detailed Experimental Protocols

Protocol 1: ATP Flotation Coupled with Prep-HPLC from Mentha haplocalyx

This method is ideal for processing non-volatile residues after steam distillation, enhancing resource utilization [2].

1. Sample Preparation

  • Obtain the residue of Mentha haplocalyx after steam extraction of volatile oil.
  • Prepare the aqueous two-phase flotation (ATPF) system.

2. Aqueous Two-Phase Flotation (ATPF)

  • Flotation Solvent: PEG 1000 aqueous solution (1:1, w/w).
  • Aqueous Phase Conditions: Adjust to pH 5 with a high concentration of (NH₄)₂SO₄ (350 g/L).
  • Gas Flow: Use N₂ at a flow rate of 20 mL/min.
  • Flotation Time: Conduct the process for 20 minutes.
  • Under these conditions, the flotation efficiency for this compound is 82.24%, effectively transferring it from the aqueous phase into the PEG-rich phase [2].

3. Preparative HPLC Purification

  • Inject the enriched sample from the ATPF step onto the prep-HPLC system.
  • While the specific chromatographic conditions (column, mobile phase) are not detailed in the source, this step successfully yields this compound with a purity of 95.8% [2].
Protocol 2: Macroporous Resin Enrichment Followed by Prep-HPLC from Cirsium japonicum

This two-step process is effective for handling large volumes of crude extract [3].

1. Macroporous Resin Enrichment

  • Resin Selection: Use D-101 macroporous resin, which shows high desorption capacity for flavone glycosides like this compound.
  • Adsorption: Load the crude aqueous extract of Cirsium japonicum onto the resin column.
  • Washing: Wash with water to remove polar impurities.
  • Desorption: Elute the target flavonoids using a suitable ethanol-water gradient.
  • Adsorption Kinetics: The adsorption process follows a pseudo-second-order kinetic model, reaching equilibrium in approximately 150 minutes at 25°C [3].

2. Final Purification via Prep-HPLC

  • The flavonoid-rich fraction from the D-101 resin is further purified using prep-HPLC.
  • The specific prep-HPLC conditions are not provided, but this step results in this compound with a purity of 96.65% [3].
Protocol 3: Solid-Liquid Extraction from Chrysanthemum indicum for Industrial Scaling

This method is a cost-effective and scalable approach for producing this compound-enriched extract [4].

1. Crude Extract Preparation

  • Extract 2.5 kg of dried Chrysanthemum indicum flowers with 25 L of 75% ethanol-aqueous solution at 100°C for 1 hour. Repeat this process three times.
  • Combine the extracted liquids, concentrate under vacuum, and centrifuge to collect the precipitate. This precipitate (Raw Material, RM) contains over 95% of the total this compound.

2. Solid-Liquid Extraction (Sequential Washing)

  • Wash the RM sequentially with different solvents to remove impurities. The optimal sequence is:
    • Petroleum Ether
    • Ethyl Acetate
    • Anhydrous Ethanol
  • Each wash uses 50 mL of solvent per 40 g of RM, with stirring and centrifugation. The process is repeated twice with each solvent.
  • The final precipitate, after drying, is the purified this compound extract.

3. Process Stability and Scale-Up

  • The method is stable at temperatures between 4°C and 30°C.
  • The process has been successfully scaled up using 15 kg of raw material, demonstrating its suitability for industrial application [4].

Analytical Method for Quality Control

A validated UPLC method is recommended for monitoring this compound content during purification and in the final product.

  • Column: ODS Hypersil (2.1 mm × 250 mm, 1.9 μm).
  • Mobile Phase: Gradient of acetonitrile (B) and 0.1% formic acid in water (A).
  • Flow Rate: 0.44 mL/min.
  • Detection: UV at 254 nm.
  • Column Temperature: 45°C.
  • Linearity: The method shows excellent linearity (R² > 0.999) for this compound [5].

Purification Workflow Diagrams

The following diagrams illustrate the logical workflows for the two primary purification strategies.

atpf_prep_hplc start Start: Plant Material atpf Aqueous Two-Phase Flotation (PEG1000, pH 5, (NH₄)₂SO₄) start->atpf enrich Enriched this compound Fraction atpf->enrich prep_hplc Prep-HPLC Purification enrich->prep_hplc end End: High-Purity this compound (≥95%) prep_hplc->end

Diagram 1: Workflow combining initial enrichment via ATP Flotation followed by high-resolution Prep-HPLC purification.

resin_prep_hplc start Start: Crude Plant Extract resin Macroporous Resin (D-101) Adsorption and Desorption start->resin enriched_frac Enriched Flavonoid Fraction resin->enriched_frac prep_hplc Prep-HPLC Purification enriched_frac->prep_hplc end End: High-Purity this compound (≥96%) prep_hplc->end

Diagram 2: Workflow utilizing macroporous resin for bulk enrichment prior to final Prep-HPLC purification.


Critical Considerations for Method Selection

  • Scale and Purpose: For initial, small-scale bioactivity testing, the solid-liquid extraction protocol [4] offers a good balance of simplicity and cost-effectiveness. For producing high-purity material for advanced studies (e.g., in vivo pharmacokinetics), the ATPF-Prep-HPLC [2] or Macroporous Resin-Prep-HPLC [3] methods are superior.
  • Solubility and Formulation: this compound has inherent low solubility, which can limit its bioavailability. Research indicates that formulating this compound as a solid dispersion can increase its solubility by over 3-fold and significantly enhance its bioavailability in rats, which is a crucial consideration for drug development [6].
  • Analytical Validation: Employ a validated UPLC/HPLC method for quality control. Cross-reference compounds using standards and MS/MS when possible, as demonstrated in pharmacokinetic studies [7].

References

Application Notes: Linarin for Postmenopausal Osteoporosis

Author: Smolecule Technical Support Team. Date: February 2026

Linarin, a naturally occurring flavonoid found in plants like Cirsium setidens and Flos Chrysanthemi Indici, has demonstrated potent anti-osteoporotic effects in preclinical models [1] [2] [3]. The ovariectomized (OVX) mouse model, which mimics the estrogen deficiency of postmenopausal women, is the standard for evaluating these effects.

The therapeutic action of this compound is dual-acting: it simultaneously inhibits bone resorption by osteoclasts and promotes bone formation by osteoblasts [1]. This is achieved through the modulation of key signaling pathways, as illustrated below.

Diagram 1: Dual-Action Mechanism of this compound in OVX Mice.

Detailed Experimental Protocols

In Vivo OVX Mouse Model Protocol

This protocol is adapted from studies investigating Cirsium setidens water extracts (CSEs) and purified this compound [1] [4].

  • Animals and Groups: Use female C57BL/6 mice (e.g., 7-8 weeks old). Divide them into:
    • Sham group: Sham-operated mice receiving vehicle.
    • OVX group: OVX mice receiving vehicle.
    • OVX + this compound group: OVX mice receiving this compound.
    • OVX + CSEs group (optional): OVX mice receiving the extract.
  • Ovariectomy Surgery: Anesthetize mice. Make dorsal bilateral incisions, locate and excise the ovaries. For the sham group, expose the ovaries but do not remove them.
  • Dosing Regimen:
    • Compound: this compound or CSEs.
    • Vehicle: Administered via oral gavage.
    • Dose: 20 mg/kg body weight [1].
    • Frequency: Daily.
    • Duration: 8 to 12 weeks post-surgery [1] [3].
  • Sample Collection: At endpoint, collect blood (for serum), uterus, and leg bones (femur/tibia) for analysis.
Key Outcome Assessments

After the treatment period, the following analyses are performed to evaluate bone quality and turnover.

Table 1: Key Bone Morphology and Density Measurements via Micro-CT

Measurement Technique Key Findings in OVX vs. Sham Mice Effect of this compound/CSEs Treatment
Bone Mineral Density (BMD) Micro-CT Significantly reduced [1] Substantially elevated BMD [1]
Bone Volume/Tissue Volume (BV/TV) Micro-CT Reduced [5] Improved [3]
Trabecular Number (Tb.N) Micro-CT Reduced [5] Improved [3]
Trabecular Separation (Tb.Sp) Micro-CT Increased [5] Attenuated separation [3]

Table 2: Key Serum and Tissue Biomarkers of Bone Turnover

Biomarker Type Assay/Method Change with this compound/CSEs Treatment
17β-estradiol Serum hormone ELISA Significantly blocked the decline [1]
RANKL/OPG Ratio Serum cytokine ratio ELISA Reversed the adverse ratio [1]
TRAP Serum / Histology ELISA / TRAP staining Attenuated activity [1]
Osteocalcin (OCN) Serum / Bone tissue ELISA / Western Blot Enhanced levels [1]
ALP (Alkaline Phosphatase) Serum / Bone tissue Activity assay kit / ELISA Enhanced level in bone [1]
Cathepsin K, MMP-9 Bone tissue protein Western Blot Curtailed bone levels [1]
Collagen Fibers Bone tissue Picrosirius red staining Elevated formation [1]
In Vitro Osteogenic Differentiation Protocol

This protocol is used to elucidate the mechanism by which this compound promotes bone formation [2] [3].

  • Cell Line: Mouse osteoblastic MC3T3-E1 cells.
  • Osteogenic Differentiation:
    • Culture cells in α-MEM with 10% FBS until confluent.
    • Switch to osteogenic induction medium (contains 10 mM β-glycerophosphate and 50 µg/ml ascorbic acid).
    • Treat with this compound at varying doses (e.g., 10⁻⁹ M to 10⁻⁵ M) for the duration of the experiment.
  • Functional Assays:
    • ALP Activity: Measure using a pNPP-based assay kit after lysing cells. Normalize activity to total protein content [3].
    • Mineralization (Alizarin Red S Staining): After ~21 days, stain fixed cells with 40 mM Alizarin Red S. Quantify by eluting the stain with cetylpyridinium chloride and measuring absorbance [3].

The molecular pathway investigated in this setup is detailed below.

Diagram 2: this compound activates the Osteogenic BMP-2/RUNX2 Pathway via PKA.

Conclusion and Limitations

This compound is a strong natural candidate for preventing postmenopausal osteoporosis. Its ability to correct the imbalance in bone remodeling by targeting both osteoclasts and osteoblasts makes it particularly attractive.

A notable limitation from the research is that while this compound and CSEs were highly effective, acacetin (the aglycone of this compound) showed minimal to no effect on key parameters like the OPG/RANKL ratio and BMD, suggesting the glycosylated structure of this compound is crucial for its activity [1]. Future work should focus on further pharmacokinetic studies and validation in higher organisms.

References

Comprehensive Application Notes and Protocols: Linarin as a TLR4 Signaling Inhibitor for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Linarin and Its Therapeutic Potential

This compound (also known as acacetin-7-O-β-D-rutinoside) is a naturally occurring flavonoid glycoside widely distributed in various plants, particularly in Chrysanthemum indicum L., Compositae, and Dendrocalamus species. This natural compound has gained significant attention in pharmacological research due to its potent anti-inflammatory properties and specific mechanism of action involving inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 represents a crucial therapeutic target as it plays a central role in initiating innate immune responses and is implicated in the pathogenesis of numerous inflammatory conditions, including osteoarthritis, acute lung injury, hyperuricemic nephropathy, spinal cord injury, and liver diseases. The growing body of evidence demonstrating this compound's efficacy across diverse disease models positions it as a promising candidate for development into therapeutic agents aimed at modulating inflammation-driven pathologies [1] [2] [3].

The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with key components of the TLR4 signaling complex. Modern pharmacological studies have consistently demonstrated that this compound exerts significant anti-inflammatory effects by suppressing the expression of various inflammatory mediators, including interleukin family cytokines (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it modulates the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These multifaceted actions, combined with its natural origin and relatively favorable safety profile, make this compound an attractive subject for further research and development in the pharmaceutical and nutraceutical industries [1] [4].

Molecular Mechanism of Action

Primary Target: TLR4/MD-2 Complex Inhibition

This compound exerts its primary anti-inflammatory effect through direct interaction with the TLR4/myeloid differentiation protein-2 (MD-2) complex, which serves as the principal recognition system for lipopolysaccharide (LPS), a key component of gram-negative bacterial membranes. Through competitive ELISA and co-immunoprecipitation assays, researchers have demonstrated that this compound specifically inhibits the formation of the TLR4/MD-2 dimeric complex that is essential for LPS-induced signaling activation. Molecular docking analyses have revealed that this compound exhibits high binding affinity for MD-2 (-7.3 kcal mol⁻¹), forming a hydrogen bond with the LYS-132 residue of MD-2. This interaction physically blocks LPS from binding to its recognition site, thereby preventing the initiation of the downstream inflammatory cascade [1].

The interruption of TLR4/MD-2 complex formation by this compound represents a strategic therapeutic approach as it targets the earliest stage of inflammatory signaling activation. This mechanism is particularly relevant in conditions where endogenous DAMPs (damage-associated molecular patterns) or exogenous PAMPs (pathogen-associated molecular patterns) activate TLR4 signaling, leading to chronic inflammation and tissue damage. By occupying the LPS binding site on MD-2, this compound effectively functions as a competitive antagonist of TLR4 activation, providing a rational basis for its therapeutic application in various TLR4-mediated inflammatory disorders [1] [2].

Downstream Signaling Pathways

The inhibition of TLR4/MD-2 complex formation by this compound results in the suppression of multiple downstream signaling cascades that are critical for inflammatory responses:

  • TLR4/MyD88/NF-κB Pathway: this compound significantly reduces LPS-induced expression of intracellular adaptor proteins including myeloid differentiation primary response 88 (MyD88), interleukin-1 receptor-associated kinase 1 (IRAK1), and TNF receptor-associated factor 6 (TRAF6). This suppression leads to decreased phosphorylation and degradation of IκBα, preventing nuclear translocation of nuclear factor kappa B (NF-κB) subunit p65. Consequently, this compound inhibits the transcription of pro-inflammatory genes encoding cytokines (TNF-α, IL-6, IL-1β), enzymes (COX-2, iNOS), and other inflammatory mediators [1] [4] [5].

  • MAPK Signaling Pathway: this compound has been shown to reverse the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinases (MAPK) in response to inflammatory stimuli. These MAPK pathways represent important signaling routes that work in parallel to NF-κB to regulate inflammatory gene expression and cellular responses to stress [2].

  • Nrf2 Antioxidant Pathway: Beyond its anti-inflammatory actions, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This dual activity of simultaneously suppressing inflammatory pathways and enhancing antioxidant defenses makes this compound particularly effective in conditions where oxidative stress and inflammation coexist [2] [5].

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Key Components Affected Biological Consequences
TLR4/MyD88/NF-κB ↓ TLR4/MD-2 complex formation, ↓ MyD88, ↓ IRAK1, ↓ TRAF6, ↓ IκBα phosphorylation, ↓ NF-κB p65 nuclear translocation Reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), decreased expression of inflammatory enzymes (COX-2, iNOS)
MAPK ↓ Phosphorylation of ERK, JNK, p38 Attenuated cellular stress responses, reduced inflammatory gene expression
Nrf2 Antioxidant ↑ Nrf2 nuclear translocation, ↑ HO-1, ↑ NQO1 Enhanced antioxidant capacity, reduced oxidative stress

Therapeutic Applications and Efficacy Data

Osteoarthritis

In studies investigating osteoarthritis (OA), this compound demonstrated significant protective effects in both cellular and animal models. In human OA chondrocytes stimulated with LPS, this compound pretreatment (7.5, 15, and 30 μM) dose-dependently suppressed the overexpression of inflammatory mediators including COX-2 and iNOS. It significantly reduced the production of NO, PGE2, IL-6, and TNF-α while preventing extracellular matrix (ECM) degradation by enhancing the expression of aggrecan and collagen II and inhibiting the expression of ADAMTS-5 and MMP13. In a mouse destabilization of the medial meniscus (DMM) model, oral administration of this compound (30 mg/kg once daily for 8 weeks) resulted in notable protection against joint space narrowing and cartilage surface calcification, with improved histological scores compared to untreated OA controls [1].

The mechanistic basis for these protective effects in OA involves this compound's ability to inhibit the TLR4/NF-κB signaling axis specifically in chondrocytes. This action is particularly relevant given the central role of low-grade inflammation in OA progression and the recognition that LPS levels are elevated in both synovial fluid and serum of individuals with OA compared to normal controls. By targeting the TLR4 pathway, this compound addresses a key driver of cartilage degradation and synovial inflammation in OA, positioning it as a potential disease-modifying agent rather than merely a symptomatic treatment [1] [6].

Neuroinflammatory Conditions

This compound has shown remarkable efficacy in models of central nervous system inflammation and injury. In a mouse model of spinal cord injury (SCI), this compound treatment (12.5, 25, and 50 mg/kg) dose-dependently improved locomotor function as assessed by Basso Mouse Scale scoring, inclined plane test performance, and footprint analysis. Histological examinations revealed that this compound treatment reduced the spinal cord damage area, increased myelination, and preserved anterior horn motor neurons. These neuroprotective effects were associated with suppressed microglial activation and decreased expression of inflammatory mediators including iNOS, COX-2, TNF-α, IL-6, and IL-1β in the injured spinal cord tissue. Additionally, this compound treatment significantly reduced neuronal apoptosis, as evidenced by decreased expression of cleaved caspase-3 and Bax while increasing Bcl-2 levels [4].

The therapeutic significance of these findings lies in the critical role of neuroinflammation in secondary injury processes following SCI. Microglial activation and subsequent inflammatory mediator release contribute significantly to the expansion of the initial lesion and create an environment hostile to neural repair and regeneration. By inhibiting microglial activation through suppression of the TLR4/NF-κB pathway, this compound represents a promising approach to mitigating secondary damage and potentially creating a more permissive environment for recovery after neural injury [4].

Renal, Hepatic, and Pulmonary Conditions

Research has demonstrated this compound's protective effects in multiple organ systems affected by inflammatory and oxidative stress:

  • Hyperuricemic Nephropathy: In a mouse model of hyperuricemia induced by hypoxanthine and potassium oxonate, this compound treatment significantly decreased serum uric acid levels, inhibited xanthine oxidase activity, and regulated uric acid transporters. It improved renal function parameters (BUN, Cr) and reduced renal inflammation by suppressing TLR4, p-NF-κB, and p-IκBα levels. Additionally, this compound mitigated oxidative stress by modulating the Nrf2/Keap1 pathway, increasing the expression of antioxidant enzymes including SOD, HO-1, and NQO1. These effects were confirmed to be Nrf2-dependent, as demonstrated using Nrf2 knockout mice and the Nrf2 inhibitor ML385 [7] [5].

  • Acute Liver Injury: In CCl₄-induced acute liver injury models, this compound (12.5, 25, and 50 mg/kg) remarkably attenuated the loss of hepatic architecture, inflammatory cell infiltration, serum transaminases (ALT, AST), and pro-inflammatory cytokines. It alleviated oxidative stress by increasing cytosolic Nrf2 expression, inducing Nrf2 nuclear localization, and enhancing HO-1 expression. This compound also decreased the expression of TLR4 and its downstream proteins (MyD88, IRAK1, TRAF6) while reversing CCl₄-induced phosphorylation of ERK, p38, and JNK. Furthermore, this compound promoted hepatoprotective autophagy, as evidenced by increased expression of LC3II and Beclin 1 [2].

  • Acute Lung Injury: In LPS-induced acute lung injury models, this compound pretreatment (12.5, 25, and 50 mg/kg) dose-dependently attenuated lung injury parameters, reduced platelet activation and neutrophil infiltration, and decreased pro-inflammatory cytokine release. These protective effects were associated with inhibition of both TXNIP/NLRP3 and NF-κB pathways, including their downstream signals such as xanthine oxidase, NLRP3, ASC, caspase-1, IKK-α, and IκBα [8].

Table 2: Summary of this compound Efficacy Across Disease Models

Disease Model Experimental System Dosage/Concentration Key Efficacy Outcomes
Osteoarthritis Human OA chondrocytes + LPS 7.5, 15, 30 μM ↓ COX-2, iNOS, NO, PGE2, IL-6, TNF-α; ↑ Aggrecan, Collagen II; ↓ ADAMTS-5, MMP13
Osteoarthritis Mouse DMM model 30 mg/kg, oral, 8 weeks Reduced joint space narrowing, decreased cartilage calcification, improved OARSI scores
Spinal Cord Injury Mouse SCI model 12.5, 25, 50 mg/kg Improved BMS scores, reduced lesion area, increased myelination, preserved motor neurons, ↓ inflammatory cytokines
Hyperuricemic Nephropathy Mouse HUA model 25, 50 mg/kg ↓ Serum UA, XO activity, BUN, Cr; ↓ TLR4, p-NF-κB; ↑ Nrf2, antioxidant enzymes
Acute Liver Injury Mouse CCl₄ model 12.5, 25, 50 mg/kg ↓ ALT, AST, hepatic necrosis; ↓ TLR4/MyD88 pathway; ↑ Nrf2, autophagy markers
Acute Lung Injury Mouse LPS model 12.5, 25, 50 mg/kg ↓ Lung injury score, neutrophil infiltration, inflammatory cytokines; ↓ TXNIP/NLRP3 & NF-κB pathways
Intestinal Barrier Dysfunction Weaned piglets + ETEC 150 mg/kg diet Improved colonic morphology, ↓ diarrhea incidence, ↓ pro-inflammatory genes, ↑ barrier genes, modulated gut microbiota

Experimental Protocols

In Vitro Assessment of TLR4 Inhibition
4.1.1 Cell Viability Assay (CCK-8 Method)

Purpose: To determine the non-cytotoxic concentrations of this compound for subsequent in vitro experiments.

Procedure:

  • Seed human OA chondrocytes or other relevant cell types in 96-well plates at a density of 5 × 10³ cells/well and culture for 24 hours.
  • Prepare this compound stock solution in DMSO and dilute with culture medium to final concentrations (0, 3.75, 7.5, 15, 30, 60 μM), ensuring DMSO concentration does not exceed 0.1%.
  • Treat cells with different this compound concentrations for 24 and 48 hours.
  • Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability relative to untreated controls. Concentrations maintaining >90% cell viability are considered non-toxic and suitable for further experiments [1].
4.1.2 LPS-Induced Inflammation Model in Chondrocytes

Purpose: To evaluate the anti-inflammatory effects of this compound in human OA chondrocytes.

Procedure:

  • Culture human OA chondrocytes in complete DMEM/F12 medium.
  • Pre-treat cells with non-cytotoxic concentrations of this compound (7.5, 15, 30 μM) for 2 hours.
  • Stimulate cells with LPS (100 ng/mL) for 24 hours.
  • Collect culture supernatants for measurement of NO (Griess reagent), PGE2, IL-6, and TNF-α (ELISA).
  • Harvest cells for protein extraction and Western blot analysis of COX-2, iNOS, and ECM components (aggrecan, collagen II, ADAMTS-5, MMP13).
  • For NF-κB translocation studies, perform immunofluorescence staining for p65 subunit or Western blot analysis of IκBα degradation and nuclear/cytosolic fractionation for p65 [1].
4.1.3 Molecular Mechanism Studies

Purpose: To investigate this compound's direct interaction with TLR4/MD-2 complex.

Competitive ELISA:

  • Coat ELISA plates with recombinant human MD-2 (rhMD-2) or TLR4 (rhTLR4) proteins.
  • Incubate with this compound (0-30 μM) for 1 hour before adding biotinylated LPS.
  • Detect bound LPS using streptavidin-HRP and appropriate substrate.
  • Calculate inhibition percentage of LPS binding to MD-2/TLR4 by this compound [1].

Co-immunoprecipitation:

  • Treat chondrocytes with this compound (30 μM) for 2 hours followed by LPS (100 ng/mL) for 1 hour.
  • Lyse cells and incubate with anti-TLR4 antibody overnight at 4°C.
  • Add protein A/G beads, incubate for 2 hours, and collect immunoprecipitates.
  • Analyze samples by Western blot using anti-MD-2 and anti-TLR4 antibodies [1].

Molecular Docking:

  • Perform molecular docking simulations using this compound's 3D structure and the crystal structure of MD-2 (PDB code: 2E56).
  • Use AutoDock Vina or similar software for docking calculations.
  • Analyze binding modes, interaction forces, and calculate binding affinity [1].
In Vivo Efficacy Assessment
4.2.1 Mouse Model of Osteoarthritis

Purpose: To evaluate the protective effects of this compound in surgically-induced OA.

Procedure:

  • Utilize 8-10 week old male C57BL/6 mice (20-25 g).
  • Perform destabilization of the medial meniscus (DMM) surgery on right knees under anesthesia; sham surgery on contralateral knees.
  • Administer this compound (30 mg/kg in vehicle) or vehicle alone orally once daily for 8 weeks post-surgery.
  • At endpoint, assess joint damage by:
    • X-ray imaging for joint space narrowing and osteophyte formation
    • Histological analysis (Safranin O/Fast Green staining) for cartilage structure and proteoglycan content
    • OARSI scoring system for semi-quantitative assessment of OA severity
  • Collect synovial fluid and serum for inflammatory mediator analysis [1].
4.2.2 Mouse Model of Spinal Cord Injury

Purpose: To evaluate neuroprotective effects of this compound after SCI.

Procedure:

  • Utilize 8-10 week old C57BL/6J mice (20-24 g).
  • Perform spinal cord contusion injury at T9-T10 level using an impactor device; sham group receives laminectomy only.
  • Administer this compound (12.5, 25, 50 mg/kg) or vehicle intraperitoneally starting 1 hour post-injury and continue daily for 7-14 days.
  • Assess functional recovery using:
    • Basso Mouse Scale (BMS) for locomotor function (weekly for 6 weeks)
    • Inclined plane test for endurance and strength
    • Footprint analysis for gait assessment
  • At endpoint, collect spinal cord tissue for:
    • Histological analysis (H&E, LFB, Nissl staining)
    • Immunofluorescence for microglial markers (CD11b, CD68), neuronal marker (NeuN), and apoptosis marker (cleaved caspase-3)
    • Western blot for inflammatory and apoptotic proteins
    • ELISA for cytokine levels [4].

Formulation and Administration Considerations

Based on current research, this compound has been administered through various routes in preclinical studies, with oral administration being the most common approach for chronic conditions and intraperitoneal injection for acute models. The compound demonstrates favorable bioavailability and tissue distribution, with efficacy observed in multiple organ systems including joints, nervous tissue, liver, kidney, and lungs. For in vivo studies, this compound is typically dissolved in vehicles containing DMSO (not exceeding 10%) diluted with saline or corn oil for oral gavage, or in physiological saline containing Tween-80 for intraperitoneal injection [1] [2] [4].

The dosing regimens employed in preclinical studies provide guidance for potential clinical translation. In acute injury models (liver, lung, spinal cord), this compound is typically administered at 12.5-50 mg/kg, while in chronic conditions such as osteoarthritis, longer-term administration at 30 mg/kg has demonstrated efficacy and safety. The dose-dependent effects observed across studies suggest that optimal dosing should be determined based on specific disease indications and severity. Future formulation development should focus on enhancing this compound's bioavailability through advanced delivery systems such as nanoparticles, liposomes, or complexation with cyclodextrins, which could potentially improve its therapeutic index and enable lower effective doses [1] [2] [4].

Conclusion and Future Perspectives

This compound represents a promising natural product-derived therapeutic candidate with potent TLR4 signaling inhibitory activity. Its multifaceted mechanism of action, targeting both inflammatory and oxidative stress pathways, provides a rational basis for its efficacy across diverse disease models. The comprehensive experimental data summarized in these application notes support continued development of this compound for conditions driven by TLR4-mediated inflammation, particularly osteoarthritis, neuroinflammatory disorders, and organ injuries affecting the liver, kidney, and lungs.

Future research should focus on advancing this compound through preclinical development stages, including detailed pharmacokinetic and toxicological profiling, determination of therapeutic indices in relevant species, and optimization of formulation strategies to enhance bioavailability and tissue targeting. Additionally, further mechanistic studies exploring potential interactions with other pattern recognition receptors and immune signaling pathways would provide a more comprehensive understanding of its pharmacological profile. With its favorable efficacy and safety profile demonstrated in preclinical studies, this compound holds significant promise for development into a novel therapeutic agent addressing unmet needs in inflammatory diseases.

Graphical Representation of Signaling Pathways

The following diagrams visualize the molecular mechanisms of this compound's action:

G This compound Inhibition of TLR4 Signaling Pathway LPS LPS Complex TLR4/MD-2/LPS Complex LPS->Complex Binding MD2 MD-2 MD2->Complex Recruitment TLR4 TLR4 TLR4->Complex Dimerization This compound This compound This compound->MD2 Competitive Binding This compound->Complex Inhibits Formation MyD88 MyD88 Complex->MyD88 Recruitment IRAK1 IRAK1 MyD88->IRAK1 Activation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Nuclear Translocation DNA Inflammatory Gene Expression NFkB_nuc->DNA Transcription Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) DNA->Enzymes

References

Application Notes: Linarin for Gut Health in Weaned Piglets

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Linarin (CAS No. 480-36-4), a natural flavonoid derived from wild chrysanthemum (Chrysanthemum indicum), exhibits significant potential as a natural feed additive to counteract intestinal dysfunction caused by Enterotoxigenic Escherichia coli (ETEC) in weaned piglets [1] [2]. Its mechanism is rooted in the "Medicine-Food Homology" concept, representing a sustainable strategy to replace antibiotics in swine production [2].

2. Protective Effects and Mechanisms this compound's efficacy is demonstrated across the gut-liver axis, with studies showing it alleviates ETEC-induced damage in both the small intestine, colon, and liver [1] [2] [3]. The core mechanism involves modulating the gut microbiota and their associated metabolic pathways, leading to:

  • Enhanced Intestinal Barrier Function: this compound upregulates barrier-associated genes, increases the number of goblet cells, and improves villus architecture [1] [4] [2].
  • Anti-inflammatory and Antioxidant Actions: It suppresses pro-inflammatory signaling pathways (e.g., TLR4/MyD88/NF-κB) and enhances antioxidant capacity [5] [3].
  • Metabolic Regulation: It influences key metabolic pathways, including purine and pyrimidine metabolism, steroid biosynthesis, and the citric acid cycle [1] [3].

The diagram below illustrates the workflow of a comprehensive animal study investigating this compound's effects.

Animal Study Workflow start 24 Weaned Piglets (21 days old) group1 Group 1: BD + NB (Basal Diet) start->group1 group2 Group 2: LN + NB (150 mg/kg this compound) start->group2 group3 Group 3: BD + ETEC (ETEC Challenge) start->group3 group4 Group 4: LN + ETEC (this compound + ETEC) start->group4 challenge Oral Challenge on Days 8 & 18 (10 mL NB or ETEC @ 10⁹ CFU/mL) group1->challenge group2->challenge group3->challenge group4->challenge sample Sample Collection & Analysis (Day 25) challenge->sample morph Morphology sample->morph gene Gene Expression sample->gene scfa SCFA Analysis sample->scfa micro Microbiota (16S rRNA) sample->micro meta Metabolomics sample->meta

3. Quantitative Data Summary The following tables consolidate key quantitative findings from recent studies.

Table 1: Effects of this compound on Intestinal Morphology and Serum Barrier Markers [2]

Parameter BD+ETEC Group LN+ETEC Group Effect of this compound
Villus Height (duodenum) Decreased Significantly Increased Increased
Crypt Depth (jejunum) Increased Significantly Decreased Decreased
Villus/Crypt Ratio Decreased Significantly Increased Increased
Goblet Cell Count Decreased Significantly Increased Increased
Serum DAO Increased Significantly Decreased Decreased
Serum Endotoxin Increased Significantly Decreased Decreased
Serum D-lactate Increased Significantly Decreased Decreased

Table 2: this compound's Impact on Gut Microbiota and Metabolites [1] [4] [3]

Aspect Key Findings
SCFA Production Significantly increased acetic, propionic, valeric, and isovaleric acid concentrations in the colon.

| Bacterial Taxa Modulated | Increased: Pedosphaera, Fusicatenibacteria, Limosilactobacillus Decreased: Tyzerella, Sporobacteria, Actinobacillus, Romboutsia | | Affected Metabolic Pathways | Purine and pyrimidine metabolism; Steroid and vitamin biosynthesis; Unsaturated fatty acid biosynthesis; Nicotinate and nicotinamide metabolism; Citric acid cycle. |

Table 3: Systemic Benefits on Liver and Growth [3]

Parameter Effect of this compound
Average Daily Feed Intake (ADFI) Increased
Feed-to-Gain Ratio (F:G) Decreased
Liver Index Decreased
Serum Liver Enzymes (ALT, AST) Decreased
Hepatic Inflammatory Genes Downregulated
Antioxidant Capacity Enhanced
Apoptosis Markers Suppressed

Detailed Experimental Protocols

1. Animal Experiment Design [4] [2] [5]

  • Animals: Use 24 healthy weaned piglets (e.g., Duroc × Landrace × Large Yorkshire) at 21 days of age. Randomly assign them to four groups (n=6) with equal average initial body weight.
  • Groups:
    • BD+NB: Basal diet + oral nutrient broth.
    • LN+NB: Basal diet supplemented with 150 mg/kg this compound + oral nutrient broth.
    • BD+ETEC: Basal diet + oral ETEC challenge.
    • LN+ETEC: Basal diet supplemented with 150 mg/kg this compound + oral ETEC challenge.
  • Diet & Supplementation: Administer the respective diets for a 21-day trial period following a 3-day acclimation. Incorporate this compound (purity ≥90%) directly into the basal diet at 150 mg/kg.
  • ETEC Challenge: On days 8 and 18 of the trial, orally administer 10 mL of ETEC K88 (CVCC1500) suspension at a concentration of 1×10⁹ CFU/mL to the BD+ETEC and LN+ETEC groups for three consecutive days. Control groups receive an equal volume of sterile nutrient broth.

2. Sample Collection and Processing [4] [5]

  • Blood Collection: On day 25, collect blood from the precaval vein. Centrifuge at 3500 rpm for 15 minutes to separate serum, then store at -20°C for subsequent analysis of DAO, D-lactate, and endotoxin.
  • Tissue Collection: After humane euthanasia, immediately collect segments from the duodenum, jejunum, ileum, and colon.
    • Rinse with saline and fix in 4% paraformaldehyde for 24-48 hours for morphological analysis.
    • Snap-freeze other segments in liquid nitrogen and store at -80°C for molecular analysis.
  • Digesta Collection: Aseptically collect intestinal chyme (e.g., from the ileum and colon), immediately freeze in liquid nitrogen, and store at -80°C for microbiota and metabolomic analysis.

3. Key Analytical Methods

  • Intestinal Morphology: Process fixed tissues through paraffin embedding, section at 4-5 μm thickness, and stain with Hematoxylin & Eosin (H&E) and Alcian Blue/Periodic Acid-Schiff (AB-PAS). Measure villus height and crypt depth using image analysis software (e.g., ImageJ). Count goblet cells in well-oriented villus-crypt units [4] [2].
  • Serum Barrier Markers: Quantify serum levels of diamine oxidase (DAO), D-lactate, and endotoxin using porcine-specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols [2].
  • Gene Expression Analysis (qPCR): Extract total RNA from intestinal and liver tissues. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using gene-specific primers (e.g., for tight junction proteins, inflammatory cytokines, and antioxidant genes). Normalize data to a housekeeping gene (e.g., GAPDH) and analyze using the 2^(-ΔΔCt) method [2].
  • Microbiota and Metabolomic Analysis:
    • 16S rRNA Sequencing: Extract microbial DNA from digesta. Amplify the V3-V4 hypervariable region of the 16S rRNA gene and perform sequencing on an Illumina platform. Analyze data for microbial diversity and composition [1].
    • Non-Targeted Metabolomics: Use techniques like UHPLC-Q-TOF/MS to profile metabolites in intestinal contents and liver tissue. Identify differentially abundant metabolites and map them to KEGG pathways for functional interpretation [1] [3].

The diagram below summarizes the multi-faceted mechanism by which this compound protects against ETEC challenge.

This compound's Protective Mechanisms cluster_gut Gut Microenvironment cluster_liver Liver (via Gut-Liver Axis) This compound This compound GutMicrobiota Modulates Gut Microbiota This compound->GutMicrobiota SCFA Increases SCFA Production GutMicrobiota->SCFA Barrier Strengthens Intestinal Barrier GutMicrobiota->Barrier Inflammation Suppresses Inflammation (TLR4/MyD88/NF-κB) GutMicrobiota->Inflammation Metabolites OxStress Reduces Oxidative Stress SCFA->OxStress BA Regulates Bile Acid Metabolism SCFA->BA HepInflammation Alleviates Hepatic Inflammation & Apoptosis SCFA->HepInflammation Barrier->OxStress Barrier->BA Barrier->HepInflammation Inflammation->OxStress Inflammation->BA Inflammation->HepInflammation Outcome Improved Health & Growth OxStress->Outcome BA->Outcome HepInflammation->Outcome

Conclusion

This compound, administered at 150 mg/kg in the diet, effectively mitigates ETEC-induced intestinal and hepatic damage in weaned piglets. Its efficacy is achieved through a multi-targeted mechanism: restoring gut microbiota homeostasis, enhancing the intestinal physical and immune barrier, and exerting systemic anti-inflammatory and antioxidant effects via the gut-liver axis. These Application Notes provide a validated protocol for researchers to further explore this compound as a promising natural alternative to in-feed antibiotics.

References

Application Note: Linarin as an Activator of the Nrf2-Keap1 Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a crucial cellular defense mechanism that regulates the expression of antioxidant and cytoprotective genes. Under homeostatic conditions, Nrf2 is constitutively bound by its repressor protein, Keap1, which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or specific activators, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and transcription of genes containing the Antioxidant Response Element (ARE) [1] [2]. This pathway is a promising therapeutic target for conditions driven by oxidative stress, including neurodegenerative diseases, diabetes, and inflammatory disorders [3].

Linarin (acacetin-7-O-rutinoside), a naturally occurring flavonoid glycoside, has demonstrated significant pharmacological potential. Recent pre-clinical evidence indicates that this compound can modulate the Nrf2/Keap1 pathway, thereby eliciting antioxidant and anti-inflammatory effects [4] [5]. This application note provides a detailed experimental framework for researchers to validate and investigate the mechanism of Nrf2 pathway activation by this compound.

Mechanism of Action

This compound is hypothesized to activate the Nrf2 pathway through a multi-faceted mechanism, ultimately leading to the expression of cytoprotective genes. The proposed sequence of events is illustrated in the following pathway diagram:

G This compound This compound Keap1 Keap1 This compound->Keap1  Modifies Cysteine Residues  or Disrupts PPI Nrf2_Inactive Nrf2 (Inactive/Cytoplasmic) This compound->Nrf2_Inactive  Inhibits Ubiquitination Keap1->Nrf2_Inactive  Basal Degradation Nrf2_Active Nrf2 (Active/Nuclear) Nrf2_Inactive->Nrf2_Active  Stabilization & Nuclear Translocation ARE ARE Nrf2_Active->ARE  Binds to Target_Genes HO-1, NQO1, GCLc, GCLm ARE->Target_Genes  Transcribes

Figure 1: Proposed mechanism of Nrf2 pathway activation by this compound. This compound interacts with Keap1, potentially by modifying its cysteine sensors or directly inhibiting the Keap1-Nrf2 protein-protein interaction (PPI). This prevents Nrf2 ubiquitination and degradation, allowing Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) to initiate the transcription of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Quantitative Data Summary of this compound's Effects

The following tables summarize key quantitative findings from pre-clinical studies on this compound, particularly in the context of Hyperuricemic Nephropathy (HN) [4].

Table 1: Effect of this compound on Uric Acid and Renal Function Parameters in a Hyperuricemic Nephropathy Mouse Model

Parameter Model Control Group This compound-Treated Group (20 mg/kg) Significance
Serum Uric Acid (UA) Significantly Elevated Significantly Reduced p < 0.05
Blood Urea Nitrogen (BUN) Significantly Elevated Significantly Reduced p < 0.05
Serum Creatinine (Cr) Significantly Elevated Significantly Reduced p < 0.05
Kidney Injury Molecule-1 (KIM-1) Significantly Elevated Significantly Reduced p < 0.05

Experimental Model: ICR mice induced with potassium oxonate and hypoxanthine. Treatment duration: 7 days. Data sourced from [4].

Table 2: Effect of this compound on Antioxidant and Inflammatory Markers

Category Marker Effect of this compound Assay Method
Nrf2 Pathway Targets Nrf2 Protein (Nuclear) Accumulation Western Blot / IHC
HO-1, NQO1 Expression ELISA / qPCR
Glutathione (GSH) Levels Spectrophotometry
Oxidative Stress Malondialdehyde (MDA) Levels ELISA
Superoxide Dismutase (SOD) Activity Assay Kit
Inflammation TLR4/NF-κB Pathway Activation Western Blot
IL-1β, IL-6, TNF-α Levels ELISA

IHC: Immunohistochemistry; qPCR: quantitative Polymerase Chain Reaction; ELISA: Enzyme-Linked Immunosorbent Assay. Data consolidated from [4] [5].

Detailed Experimental Protocols

In Vitro Cell-Based Assay for Nrf2 Nuclear Translocation

This protocol is designed to confirm the direct effect of this compound on Nrf2 activation in cultured cells.

  • Objective: To visualize and quantify Nrf2 nuclear translocation following this compound treatment.

  • Cell Line: Human hepatoma cell line (HepG2) or mouse pancreatic β-cell line (MIN6) are suitable models [6] [2].

  • Reagents:

    • This compound (≥98% purity, dissolved in DMSO, final DMSO concentration <0.1%)
    • Control: DMSO vehicle (e.g., 0.1% v/v)
    • Positive Control: Sulforaphane (SFN, 5-10 µM) or Dimethyl Fumarate (DMF, 10 µM) [1]
    • Culture media and standard reagents
    • Phosphate-Buffered Saline (PBS)
    • Fixative: 4% Paraformaldehyde (PFA) in PBS
    • Permeabilization Buffer: 0.2% Triton X-100 in PBS
    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
    • Primary Antibody: Anti-Nrf2 antibody
    • Secondary Antibody: Fluorescently-labeled (e.g., Alexa Fluor 488) antibody
    • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
    • Mounting Medium
  • Procedure:

    • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well. Culture until 60-70% confluent.
    • Treatment: Treat cells with:
      • Vehicle control (0.1% DMSO)
      • Positive control (e.g., 10 µM Sulforaphane)
      • A range of this compound concentrations (e.g., 5, 10, 20, 40 µM) for 2-8 hours.
    • Fixation and Permeabilization: Aspirate media. Wash cells twice with PBS. Fix with 4% PFA for 15 min at room temperature. Wash twice with PBS. Permeabilize with 0.2% Triton X-100 for 10 min.
    • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.
    • Immunostaining:
      • Incubate with primary anti-Nrf2 antibody (diluted in Blocking Buffer) overnight at 4°C.
      • Wash 3 times with PBS, 5 min each.
      • Incubate with fluorescent secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
    • Counterstaining and Mounting: Wash 3 times with PBS. Incubate with DAPI (1 µg/mL) for 5 min to stain nuclei. Wash with PBS. Mount coverslips onto glass slides.
    • Imaging and Analysis: Visualize using a fluorescence or confocal microscope. Quantify the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ). A significant increase in the nuclear/cytoplasmic ratio indicates Nrf2 activation.

The workflow for this protocol is summarized below:

G Start Seed Cells on Coverslips A Treat with: - Vehicle - this compound (dose curve) - Positive Control Start->A B Fix & Permeabilize Cells A->B C Block Non-Specific Sites B->C D Incubate with Anti-Nrf2 Antibody C->D E Incubate with Fluorescent Secondary Antibody D->E F Counterstain Nuclei (DAPI) E->F G Mount & Image F->G End Analyze Nrf2 Nuclear/Cytoplasmic Ratio G->End

Figure 2: Experimental workflow for the Nrf2 nuclear translocation assay.

Animal Model for Evaluating Efficacy in Hyperuricemic Nephropathy

This protocol is adapted from a study demonstrating this compound's efficacy in a pre-clinical model of kidney injury [4].

  • Objective: To evaluate the protective effect of this compound on hyperuricemic nephropathy (HN) and correlate it with Nrf2 pathway activation.
  • Animals: Institute of Cancer Research (ICR) mice (male, 6-8 weeks old).
  • Induction of HN Model: Administer a combination of potassium oxonate (PO, 300 mg/kg, i.p.) and hypoxanthine (HX, 500 mg/kg, p.o.) daily for 7 days.
  • Treatment Groups (n=8-10):
    • Normal Control: Vehicle only.
    • Model Control: PO + HX + Vehicle.
    • Positive Control: PO + HX + Febuxostat (Feb, 5 mg/kg) or Benzbromarone (Ben, 10 mg/kg).
    • This compound Treatment: PO + HX + this compound (e.g., 10 and 20 mg/kg, p.o.).
  • Duration: 7 days.
  • Sample Collection:
    • Blood: Collect via retro-orbital plexus on day 7. Centrifuge to obtain serum for uric acid, BUN, and creatinine analysis.
    • Kidney Tissue: Sacrifice animals and harvest kidneys. One kidney is snap-frozen in liquid nitrogen for protein/mRNA analysis, and the other is fixed in 10% formalin for histopathology.
  • Key Analyses:
    • Serum Biochemistry: Measure Uric Acid, BUN, and Creatinine using commercial kits.
    • Western Blot: Analyze protein levels of Nrf2, Keap1, HO-1, NQO1, and TLR4/NF-κB pathway components in kidney tissue homogenates.
    • Quantitative PCR (qPCR): Measure mRNA levels of Nfe2l2, Ho-1, Nqo1, Kim-1, Tnf-α, and Il-6.
    • Histopathology & IHC: Perform H&E staining to assess kidney injury and immunohistochemistry for Nrf2 and KIM-1 localization.
    • ELISA: Measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers (MDA, GSH) in kidney tissue.

Conclusion

This compound represents a promising natural product candidate for targeting the Nrf2-Keap1 pathway. The provided data and detailed protocols offer a solid foundation for researchers in drug development to further investigate its mechanistic profile and therapeutic potential. Key findings indicate that this compound not only activates Nrf2 but also inhibits the related TLR4/NF-κB inflammatory pathway, suggesting a multi-targeted action [4]. Future work should focus on identifying its precise molecular target on Keap1 and advancing pharmacokinetic and toxicological studies to support its translational development [5].

References

improving Linarin solubility for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Linarin Formulation Strategies & Data Comparison

The table below summarizes two key formulation strategies for enhancing this compound's solubility and bioavailability, based on recent experimental data.

Formulation Approach Key Excipient / Method Solubility Enhancement (vs. pure this compound) Bioavailability (vs. pure this compound) Key Findings
Solid Dispersion [1] [2] PVPK30 (Drug:Carrier = 1:3); Solvent evaporation method 3.29 times [1] 3.36 times [1] [2] Amorphous state of drug in carrier significantly improves dissolution rate and absorption [1].
Liposome [1] [2] Soy Lecithin & Cholesterol; Thin-film hydration method 3.09 times [1] 0.99 times (no significant change) [1] [2] Despite improved solubility, oral bioavailability was not enhanced in rat studies [1].

Detailed Experimental Protocols

Preparation of this compound Solid Dispersion (LSD)

This protocol, derived from a 2022 study, uses the solvent evaporation method to create a solid dispersion with PVPK30 [1].

  • Weighing and Mixing: Weigh this compound and PVPK30 in a 1:3 ratio (drug to carrier) and mix uniformly in a mortar [1].
  • Dissolution: Dissolve the mixture in a sufficient amount of 70% ethanol [1].
  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or under a gentle stream of inert gas [1].
  • Drying and Milling: Dry the resulting solid residue in an oven at a suitable temperature (e.g., 40-50°C) for about 10 hours. Subsequently, pulverize the dried mass, and pass it through a 200-mesh sieve [1].
  • Storage: Store the final this compound Solid Dispersion (LSD) in a vacuum desiccator at room temperature to prevent moisture absorption [1].
Preparation of this compound Liposome (LL)

This protocol outlines the thin-film hydration method used in the same study [1].

  • Film Formation: Dissolve prescribed amounts of this compound, Soy Lecithin, and Cholesterol in an organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure, forming a thin lipid film on the inner wall of the flask [1].
  • Hydration: Hydrate the dry lipid film with an appropriate aqueous buffer (e.g., phosphate buffer saline, pH 7.4) by rotating the flask at a temperature above the transition temperature of the lipids until the film is completely dispersed, forming multilamellar vesicles [1].
  • Size Reduction: To obtain vesicles of a uniform and smaller size, sonicate the liposome suspension using a probe sonicator or pass it through a high-pressure homogenizer or extruder through polycarbonate membranes of defined pore size [1].

Frequently Asked Questions (FAQs)

  • Q1: Why is improving this compound's solubility critical for in vitro studies? this compound has poor water solubility due to its specific flavonoid structure (with two sugars at the C-7 position), which leads to low dissolution rates and permeability in vitro. This poor solubility is a major limiting factor for its commercial viability and can severely compromise the reliability of activity assays, as the concentration in solution may not reflect the administered dose [1].

  • Q2: My solid dispersion is sticky and difficult to handle after evaporation. How can I improve this? This is a common issue. Ensure complete solvent removal by drying the product in a vacuum oven. You can also add a small percentage of a glidant like colloidal silicon dioxide (Aerosil) during the sieving step to improve powder flow and reduce tackiness.

  • Q3: My liposome formulation has low encapsulation efficiency. What factors should I check? Low encapsulation can be due to several factors. Review your process: (1) Drug-to-lipid ratio - it may need optimization; (2) Solvent removal - ensure the lipid film is completely dry and free of residual organic solvent before hydration; (3) Hydration conditions - temperature and duration of hydration must be sufficient to fully disperse the lipids and encapsulate the drug.

Troubleshooting Guide

Problem Possible Cause Suggested Solution

| Low Dissolution Rate of Solid Dispersion | Incomplete amorphization or drug recrystallization. | • Ensure fast and complete solvent evaporation. • Store the final product in a moisture-free environment (desiccator). • Characterize the product with PXRD to confirm amorphous state [1]. | | Poor Powder Flow & Handling | Sticky or hygroscopic solid dispersion. | • Incorporate a glidant (e.g., 0.5-1% Aerosil). • Use a vacuum during the drying process. | | Liposome Aggregation or Fusion | Instability of the lipid bilayer. | • Optimize the cholesterol content to stabilize the membrane. • Use a charged lipid to introduce electrostatic repulsion between vesicles. • Store the formulation at 4°C. | | Low Drug Encapsulation in Liposomes | Drug leaking during preparation or exceeding lipid capacity. | • Optimize the drug-to-lipid ratio. • Ensure the hydration medium is at the correct pH and osmolarity. • Consider using remote loading techniques if applicable. |

Experimental Workflow & Decision Pathway

The following diagram illustrates the logical workflow for selecting and characterizing a this compound formulation strategy, based on the information presented above.

G Start Start: Need to improve This compound solubility SubProblem What is the main challenge? Start->SubProblem Solubility Poor Solubility in Aqueous Media SubProblem->Solubility Primary issue Permeability Poor Solubility AND Poor Permeability SubProblem->Permeability Dual issue Strategy1 Formulation Strategy: Solid Dispersion (PVPK30) Solubility->Strategy1 Strategy2 Formulation Strategy: Liposome (Lecithin/Cholesterol) Permeability->Strategy2 Charac Characterization Strategy1->Charac Strategy2->Charac PXRD PXRD: Confirm Amorphous State Charac->PXRD DSC DSC: Check Compatibility Charac->DSC TEM TEM: Visualize Liposome Morphology Charac->TEM Dissolution In Vitro Dissolution Test Charac->Dissolution Goal Goal: Enhanced Solubility for In Vitro Studies PXRD->Goal DSC->Goal TEM->Goal Dissolution->Goal

References

Linarin Pharmacological Profile & Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Linarin relevant for experimental design.

Aspect Description & Key Findings Relevance to Cell Culture Work
General Solubility Poor water solubility, improved by formulation (e.g., solid dispersions increased solubility over 3-fold) [1]. Suggests pure this compound may have limited solubility in aqueous media; use of stock solutions in DMSO is common.
Reported Solvent for Stock 0.5% Dimethyl Sulfoxide (DMSO) [2]. Confirms DMSO as a standard solvent for preparing this compound stock solutions for in vitro studies.

| Documented Cell Culture Use | • Inhibited A. baumannii growth (MIC = 312.5 μmol/L) [2]. • Suppressed LPS-induced inflammation in human OA chondrocytes (7.5-30 μM) [3]. • Protected against ischemia-reperfusion injury in neuronal cells (10-40 μM) [4]. | Provides evidence of this compound's activity in various cell-based assays and offers reference for effective concentration ranges. | | Key Signaling Pathways Modulated | TLR4/NF-κB [3], Nrf2/Keap1 [5], AKR1B1/ER Stress [4]. | Indicates this compound is biologically active in cell culture systems and affects multiple targets. |

A common experimental workflow for studying this compound's effects in cell culture, synthesized from the available research, can be visualized as follows. This workflow assumes the use of a DMSO stock solution.

Start Prepare this compound Stock Solution A Solubilize in pure DMSO (common initial step) Start->A B Dilute in Cell Culture Media (Typically to 0.1-0.5% DMSO final concentration) A->B C Apply to Cell Culture System B->C D Incubate and Assess Effects C->D

Frequently Asked Questions

  • What is a typical concentration range for this compound in cell culture experiments? While the effective dose depends on your specific model, studies have used a wide range. Concentrations of 7.5 to 30 μM have shown anti-inflammatory effects in human chondrocytes [3], while concentrations around 312.5 μmol/L (∼312.5 μM) demonstrated antibacterial effects [2]. A cytotoxicity assay (like CCK-8) is recommended to determine a safe concentration range for your specific cell type [3].

  • How can I improve the solubility and stability of this compound in my experiments? Research indicates that formulating this compound as a solid dispersion significantly enhances its solubility and bioavailability compared to the pure compound [1]. If using a DMSO stock solution, ensure it is freshly prepared or properly stored, and avoid repeated freeze-thaw cycles to maintain stability.

  • Which signaling pathways is this compound known to affect? this compound is a multi-target agent. Key pathways it modulates include:

    • TLR4/NF-κB pathway: this compound inhibits this pathway, reducing the expression of inflammatory mediators like COX-2, iNOS, IL-6, and TNF-α [3].
    • Nrf2/Keap1 pathway: It activates this pathway, leading to antioxidant and cytoprotective effects [5] [6].
    • Endoplasmic Reticulum Stress: this compound can inhibit ER stress-induced apoptosis by targeting AKR1B1 [4].

Troubleshooting Guide

  • Problem: Precipitate forms in the culture media after adding this compound.

    • Cause: The final concentration may exceed this compound's solubility limit in the media.
    • Solution: Ensure the DMSO stock concentration is high enough to keep this compound dissolved before dilution. Filter the final working solution through a 0.22 μM filter before adding it to cells [2]. Consider using formulated this compound (e.g., solid dispersion) for better solubility [1].
  • Problem: No biological effect is observed.

    • Cause: The compound may have degraded, or the concentration might be insufficient.
    • Solution: Use a freshly prepared stock solution. Run a dose-response curve to find the effective concentration for your system and include a positive control to validate your experimental setup.
  • Problem: Cell viability decreases significantly at low this compound concentrations.

    • Cause: Your cell type might be particularly sensitive to this compound or the DMSO solvent.
    • Solution: Perform a cytotoxicity assay to determine the IC50 for your cells. Ensure the final concentration of DMSO in the media does not exceed 0.5%, as higher levels can be toxic to many cell lines [2].

References

Troubleshooting Guide: Low Linarin Yield

Author: Smolecule Technical Support Team. Date: February 2026

A drop in linarin yield can occur at various stages. The table below outlines common problems, their likely causes, and recommended solutions.

Problem Symptom Possible Cause Solution & Recommended Protocol

| Low Extraction Efficiency | Inefficient solvent or method fails to fully release this compound from plant matrix. [1] [2] | Switch to Deep Eutectic Solvents (DES): Use Choline Chloride-Ethylene Glycol (1:2 molar ratio) with 30% water. [2] Apply Ultrasound Assistance: Optimize at 340 W for 32 minutes with a liquid-solid ratio of 32 mL/g. [2] | | Low Final Purity | Crude extract contains too many co-extracted impurities (e.g., chlorophyll, polysaccharides). [3] [4] | Employ Macroporous Resin D-101: Effectively enriches this compound from crude extracts. [3] Implement Solid-Liquid Washing: Wash crude precipitate with petroleum ether and ethyl acetate to remove impurities. [4] | | Sub-Optimal Process Parameters | Using non-optimized conditions for time, temperature, or solvent ratio. [1] | Use Modeling for Optimization: Apply Artificial Neural Networks (ANN) or Response Surface Methodology (RSM) to find ideal parameters (e.g., 74% ethanol, 2h, 12 mL/g ratio). [1] |

Detailed Experimental Protocols

For the solutions mentioned above, here are the detailed, citable methodologies.

Ultrasound-Assisted Deep Eutectic Solvent (UAE-DES) Extraction

This green and highly efficient method is recommended for the initial extraction from dried plant material (e.g., Chrysanthemum indicum flowers). [2]

Workflow: UAE-DES Extraction & Purification

Macroporous Resin Purification for High Purity

This protocol is ideal for further purifying this compound from a crude extract, whether obtained by DES or traditional ethanol extraction. [3] [4]

Workflow: Purification via Macroporous Resin

cluster_Pretreatment Resin Pretreatment cluster_Adsorption Adsorption & Washing cluster_Elution Targeted Elution Start Start: Crude this compound Extract Pretreat1 1. Pack chromatographic column with D-101 resin Start->Pretreat1 Pretreat2 2. Pre-wash with 95% ethanol Pretreat1->Pretreat2 Pretreat3 3. Rinse with DI water until no ethanol remains Pretreat2->Pretreat3 Adsorb1 4. Load crude extract onto the resin column Pretreat3->Adsorb1 Adsorb2 5. Allow sufficient adsorption time (>150 minutes recommended) Adsorb1->Adsorb2 Adsorb3 6. Wash with water to remove highly polar impurities (e.g., sugars) Adsorb2->Adsorb3 Elute1 7. Elute with a graded ethanol solution (e.g., 70-80%) Adsorb3->Elute1 Elute2 8. Collect eluent fractions and monitor by HPLC Elute1->Elute2 End End: High-Purity this compound Fractions Elute2->End

Frequently Asked Questions (FAQs)

  • Q: What is the advantage of using DES over traditional ethanol?

    • A: DESs can be tailored to have superior solubility for target compounds, often leading to higher extraction yields than conventional solvents. The ChCl-EG DES has been shown to achieve a this compound yield of 14.23 mg/g, which was higher than conventional ethanol in direct comparisons. [2]
  • Q: My this compound purity is still low after macroporous resin. What should I do?

    • A: For pharmaceutical-grade purity, a combined approach is best. Follow macroporous resin enrichment (which is cost-effective for large volumes) with a final polishing step using preparative HPLC (Prep-HPLC). This two-step process has been proven to achieve purities exceeding 96%. [3]
  • Q: Are there any stability concerns during the extraction process?

    • A: Yes, this compound can be sensitive to high temperatures over prolonged periods. The recommended ultrasound-assisted extraction (UAE) method is favorable as it reduces extraction time and uses lower temperatures, thereby minimizing the risk of thermal degradation compared to heat reflux extraction. [2]

References

Linarin vehicle selection for animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Linarin Vehicle & Dosing in Animal Models

Administration Route Vehicle Composition Dosage Information Animal Model Purpose / Effect Observed
Intraperitoneal (IP) Injection [1] 5% DMSO in saline [1] 35, 70, and 140 mg/Kg [1] Mice (Kunming strain) [1] Acetylcholinesterase (AChE) inhibition in the brain [1]
Oral (Dietary Supplement) [2] [3] Mixed into basal diet [2] [3] 150 mg per Kg of feed [2] [3] Weaned piglets [2] [3] Improved intestinal barrier function, modulation of gut microbiota [2] [3]

Detailed Experimental Protocols

Here is a more detailed look at the methodologies from the key studies referenced above.

Protocol for Intraperitoneal Injection in Mice [1]

This study investigated the acetylcholinesterase (AChE) inhibitory activity of this compound.

  • Vehicle Preparation: this compound was first dissolved in pure DMSO and then further diluted in normal saline to achieve a final concentration of 5% DMSO. The study notes that the final DMSO concentration in the administered solution was kept below 1% [1].
  • Dosing Regimen: A single intraperitoneal injection was administered.
  • Experimental Groups: Mice were randomly divided into groups receiving either the vehicle (5% DMSO in saline), a positive control (Huperzine A, 0.5 mg/Kg), or this compound at 35, 70, and 140 mg/Kg.
  • Tissue Collection: Animals were sacrificed 30 minutes after the injection, and brain tissues (cortex and hippocampus) were collected for ex-vivo AChE activity analysis [1].
Protocol for Oral Administration in Piglets [2] [3]

These studies evaluated the protective effects of this compound on intestinal health in an ETEC infection model.

  • Vehicle Preparation: this compound (purity ≥90%) was uniformly mixed into a standard basal diet for weaned piglets to create the experimental feed [2] [3].
  • Dosing Regimen: Piglets had ad libitum (free) access to the this compound-supplemented feed for a 21-day trial period. The dosage was set at 150 mg of this compound per kilogram of feed [2] [3].
  • Experimental Groups: Piglets were divided into four groups: basal diet, basal diet with this compound, basal diet with ETEC challenge, and basal diet with both this compound and ETEC challenge.
  • Outcome Measures: The study assessed diarrhea rate, colonic morphology, gene expression related to inflammation and barrier function, gut microbiota composition, and metabolomic profiles [2].

The following diagram maps out the decision-making workflow for selecting and testing a vehicle for this compound, based on the protocols from the searched studies.

Start Start: Define Research Objective ROA Select Route of Administration (ROA) Start->ROA IP Intraperitoneal (IP) Injection ROA->IP Oral Oral Administration ROA->Oral VehIP Vehicle: 5% DMSO in Saline IP->VehIP VehOral Vehicle: Mixed into Feed Oral->VehOral PrepIP Preparation: 1. Dissolve in pure DMSO 2. Dilute in saline to final DMSO <1% VehIP->PrepIP PrepOral Preparation: 1. Obtain this compound (Purity ≥90%) 2. Mix uniformly into basal diet VehOral->PrepOral DoseIP Dosage (Mouse): 35, 70, 140 mg/kg PrepIP->DoseIP DoseOral Dosage (Piglet): 150 mg/kg of feed PrepOral->DoseOral Eval Evaluate Efficacy & Safety DoseIP->Eval DoseOral->Eval

Troubleshooting & Key Considerations

When designing your experiment, please keep the following points in mind:

  • DMSO Concentration: While a 5% DMSO in saline solution is proven effective, it is considered a best practice to keep the final concentration of DMSO as low as possible to minimize potential solvent-related toxicity or stress in animals [1].
  • Dosage Translation: The effective oral dosage of 150 mg/kg feed for piglets was determined based on prior studies in mouse models and converted using body surface area normalization [2] [3]. You may need to perform similar calculations for your specific animal model.
  • Purity of Compound: The this compound used in the piglet study had a purity of ≥90% [3]. The purity of the compound can significantly impact biological activity and the accuracy of dosing, so it is a critical factor to report.
  • Vehicle Compatibility with Assays: Always ensure that the chosen vehicle does not interfere with your downstream analytical techniques. For example, high concentrations of DMSO can affect some biochemical assays.

References

Cytotoxicity Threshold of Linarin in Chondrocytes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings on chondrocyte viability after Linarin treatment, primarily from a study on human osteoarthritic chondrocytes.

Cell Type Safe Concentration Range Toxic Concentration Exposure Time Key Findings Citation
Human OA chondrocytes Up to 30 μM 60 μM 48 hours Cell viability was significantly decreased at 60 μM. [1] [1]
Human OA chondrocytes 7.5, 15, and 30 μM Not tested 24 hours No significant cytotoxicity observed at these doses. [1] [1]

Experimental Protocol for Cytotoxicity Assessment

The data in the table above were generated using a standard Cell Counting Kit-8 (CCK-8) assay, which you can adapt for your own experiments [1].

  • Cell Culture: Use human OA chondrocytes. The specific methodology for obtaining these cells was not detailed in the available search results.
  • Treatment:
    • Prepare this compound solutions in increasing concentrations (e.g., 0, 3.75, 7.5, 15, 30, 60 μM).
    • Expose cells to these solutions for 24 and 48 hours to assess both short- and longer-term effects.
  • Viability Assay:
    • Use a CCK-8 kit according to the manufacturer's instructions.
    • Briefly, add the CCK-8 solution to the cells after the treatment period and incubate for a designated time.
    • Measure the absorbance at a specific wavelength (typically 450 nm) using a microplate reader. The amount of color formed is directly correlated with the number of living cells.
  • Data Analysis: Compare the absorbance of this compound-treated groups to the control group (0 μM) to calculate the percentage of cell viability.

This experimental workflow can be visualized as follows:

Start Start Experiment Culture Culture Human OA Chondrocytes Start->Culture Treat Treat with this compound (0 to 60 µM) Culture->Treat Incubate Incubate (24 or 48 hours) Treat->Incubate Assay Perform CCK-8 Assay Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Cell Viability Measure->Analyze Conclusion Determine Safe vs. Toxic Concentrations Analyze->Conclusion

Key Mechanisms and Practical Considerations for Your Research

Beyond the basic cytotoxicity profile, understanding how this compound works can inform your experimental design and troubleshooting.

  • Mechanism of Action: Research suggests that this compound's protective effects in chondrocytes are linked to its anti-inflammatory properties. It appears to work by inhibiting the formation of the TLR4/MD-2 complex, which is a key upstream step in the activation of the NF-κB signaling pathway. This inhibition leads to reduced production of inflammatory mediators like NO, PGE2, IL-6, and TNF-α, and helps prevent the degradation of the extracellular matrix. [1]
  • Consider this compound's Source and Solubility: this compound is a natural flavonoid glycoside found in plants like Chrysanthemum indicum. [2] [1] Note that it is reported to be insoluble in ether but soluble in methanol. [2] Ensure you use a suitable solvent and prepare stock solutions correctly for accurate dosing in your cell culture experiments.

Troubleshooting Common Issues

  • Unexpected High Cytotoxicity: If you observe cell death at concentrations below 30 µM, first verify the purity of your this compound compound and the accuracy of your solution preparation. Contaminants or incorrect concentrations are common sources of error.
  • Lack of Protective Effect: If the expected anti-inflammatory effect is not seen in your model, consider re-optimizing the treatment timing. Pre-treatment with this compound (e.g., 1-2 hours before applying an inflammatory stimulus like LPS) is often used to allow the compound to interact with cellular pathways before the insult. [1]

References

overcoming Linarin poor water solubility

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Performance Comparison

The table below summarizes key quantitative data from a 2022 study that directly compared the effectiveness of Solid Dispersions and Liposomes for Linarin [1] [2] [3].

Formulation Technique Solubility (Relative to Pure this compound) Apparent Permeability Coefficient (Papp) Relative Bioavailability (Compared to Pure this compound)
Pure this compound 1x Not specified (lower) 1x
This compound Solid Dispersion (LSD) 3.29x > 1x10-6 cm/s 3.363x
This compound Liposome (LL) 3.09x > 1x10-6 cm/s 0.989x

This data strongly suggests that This compound is more suitable for formulation into a solid dispersion to enhance its solubility and overall bioavailability [1] [3].

Experimental Protocols

Here are detailed methodologies for the two key formulation techniques, based on the cited research.

This compound Solid Dispersion (LSD) via Solvent Method

This protocol uses the solvent evaporation method to create a solid dispersion with the polymer PVPK30 [1].

  • Objective: To enhance the solubility and bioavailability of this compound by dispersing it at a molecular level in a hydrophilic polymer matrix.
  • Materials:
    • This compound (content >98%)
    • PVPK30 (carrier polymer)
    • 70% Ethanol (solvent)
    • Mortar and pestle
    • Vacuum desiccator
    • 200-mesh sieve
  • Procedure:
    • Weighing: Precisely weigh this compound and PVPK30 in a 1:3 mass ratio (e.g., 1g this compound to 3g PVPK30) [1].
    • Mixing: Transfer the mixtures to a mortar and mix them uniformly.
    • Dissolution: Dissolve the mixture in a minimal amount of 70% ethanol.
    • Solvent Evaporation: Allow the solvent to evaporate completely, resulting in a dried solid mass.
    • Drying: Further dry the solid for 10 hours to remove any residual solvent.
    • Milling & Sieving: Pulverize the dried mass and pass it through a 200-mesh sieve to obtain a fine, uniform powder.
    • Storage: Store the final this compound Solid Dispersion (LSD) in a vacuum desiccator to protect it from moisture.

The following diagram illustrates this experimental workflow:

LSD_Workflow Start Weigh this compound and PVPK30 (1:3 ratio) Step1 Mix in Mortar Start->Step1 Step2 Dissolve in 70% Ethanol Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Step4 Dry for 10 Hours Step3->Step4 Step5 Pulverize and Sieve (200 mesh) Step4->Step5 Step6 Store in Vacuum Desiccator Step5->Step6

This compound Liposome (LL) via Thin Film Hydration Method

This protocol describes the preparation of this compound-loaded liposomes [1].

  • Objective: To encapsulate this compound within lipid bilayers, potentially improving its solubility and cellular uptake.
  • Materials:
    • This compound
    • Soy Lecithin (phospholipid)
    • Cholesterol (membrane stabilizer)
    • Organic solvent (e.g., chloroform or methanol)
    • Rotary evaporator
    • Water bath sonicator
  • Procedure:
    • Dissolution: Dissolve this compound, Soy Lecithin, and Cholesterol in a suitable organic solvent in a round-bottom flask.
    • Thin Film Formation: Use a rotary evaporator under reduced pressure and controlled temperature (e.g., 40-50°C) to remove the organic solvent, leaving a thin, dry lipid film on the inner wall of the flask.
    • Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate buffer saline, pH 7.4) by rotating the flask for a set period (e.g., 30-60 minutes) above the phase transition temperature of the lipids. This forms multi-lamellar vesicles (MLVs).
    • Size Reduction: To form small, unilamellar vesicles (SUVs), sonicate the hydrated liposome suspension using a water bath sonicator for a specified time.
    • Purification (Optional): Purify the liposomes from non-encapsulated this compound using techniques like dialysis or centrifugation.

The liposome formation process is visualized below:

Liposome_Workflow A Dissolve Lipids and this compound in Organic Solvent B Form Thin Film using Rotary Evaporation A->B C Hydrate Film with Aqueous Buffer B->C D Size Reduction via Sonication (Form SUVs) C->D E Purify Liposomes (e.g., Dialysis) D->E

Frequently Asked Questions (FAQs)

  • Q1: Why is Solid Dispersion superior to Liposomes for this compound in this study?

    • A: While both formulations improved solubility (~3.3x vs ~3.1x) and showed good permeability, the solid dispersion led to a 3.36-fold increase in bioavailability, whereas the liposomes did not provide a significant improvement (0.99-fold) [1] [3]. This indicates that the solid dispersion not only enhances dissolution but also effectively promotes absorption.
  • Q2: What are the key characterization tests for a successful Solid Dispersion?

    • A: The study used several techniques to confirm the formation of the solid dispersion [1]:
      • DSC (Differential Scanning Calorimetry): To check for the disappearance of the crystalline this compound melting peak, indicating a transition to an amorphous state.
      • PXRD (Powder X-ray Diffraction): To confirm the loss of crystallinity in the dispersion compared to pure this compound and the physical mixture.
      • FTIR (Fourier-Transform Infrared Spectroscopy): To investigate potential drug-polymer interactions.
      • In vitro Drug Dissolution: The most critical test, directly demonstrating the enhanced dissolution rate and extent.
  • Q3: My amorphous solid dispersion is recrystallizing over time. How can I stabilize it?

    • A: Recrystallization is a common challenge. Strategies include [4]:
      • Polymer Selection: Using polymers like HPMC-AS that inhibit crystal growth by providing a "parachute" effect.
      • Adding Surfactants: Incorporating small amounts of surfactants can improve stability.
      • Storage: Storing the product in a vacuum desiccator under controlled temperature and low humidity is crucial [1].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Drug Loading in Liposomes Drug leakage during preparation or poor encapsulation efficiency. Optimize the lipid-to-drug ratio; try different phospholipids; use active loading techniques if applicable.
Poor Dissolution of Solid Dispersion Incomplete amorphization or drug recrystallization. Ensure complete solvent removal and drying; try a different polymer carrier (e.g., PEG6000 [1]); optimize the drug-polymer ratio.
Low Bioavailability (in vivo) Despite good in vitro solubility, the drug may precipitate in the GI tract. Consider adding a precipitation inhibitor (e.g., a polymer) to the formulation to maintain supersaturation [4].

References

Linarin metabolic stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the main cause of linarin's low bioavailability? Research indicates that this compound is likely a substrate for P-glycoprotein (P-gp), an efflux transporter in the intestine that pumps this compound back into the gut lumen, thereby reducing its absorption into the bloodstream [1].

  • Are there any proven methods to enhance this compound's absorption? Yes, co-administration with piperine, a known bioenhancer, has been shown to effectively inhibit P-gp. One study demonstrated that piperine increased this compound's area under the curve (AUC) by 381% and its maximum concentration (Cmax) by 346% [1].

  • Does this compound interact with major signaling pathways? Yes, preclinical studies show that this compound can modulate several key signaling pathways, which contributes to its diverse pharmacological activities. The table below summarizes its known interactions [2].

Pathway Effect of this compound Associated Biological Effects
NF-κB Suppression/Inhibition Anti-inflammatory activity [2]
Nrf2/Keap1 Activation Antioxidant response [2]
MAPK Modulation (e.g., reverses phosphorylation of ERK, p38, JNK) Anti-inflammatory activity [3]
P-gp Mediated Efflux Inhibition (when combined with piperine) Enhanced intestinal absorption and bioavailability [1]
  • What are the common sources of this compound for research? this compound is a flavonoid glycoside abundantly found in plants such as wild chrysanthemum (Chrysanthemum indicum), Buddleja officinalis, and Mentha arvensis [4] [2] [1]. The quality of extracts can vary between plant varieties [5].

Experimental Protocols & Troubleshooting

Enhancing Oral Bioavailability with Piperine

The following protocol is adapted from a pharmacokinetic study in rats, which provides a proven methodology to overcome the absorption issue [1].

Detailed Protocol: Pharmacokinetic Study of this compound with Piperine

  • Objective: To evaluate the effect of piperine on the oral absorption and bioavailability of this compound.
  • Materials:
    • This compound (purity ≥ 90%, HPLC)
    • Piperine
    • Animal model (e.g., Sprague-Dawley rats)
    • LC-MS/MS system for bioanalysis
  • Methodology:
    • Group Administration: Rats are randomly divided into at least two groups:
      • Group A: Administered this compound alone (e.g., 50 mg/kg, orally).
      • Group B: Co-administered this compound (50 mg/kg) and piperine (e.g., 20 mg/kg, orally).
    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.017, 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
    • Sample Analysis: Process plasma samples and determine this compound concentration using a validated LC-MS/MS method.
    • Data Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, CL/F) using non-compartmental analysis. Compare parameters between Group A and Group B to assess the impact of piperine.
  • Troubleshooting Guide:
    • Low Bioavailability Observed Without Piperine: This is the expected baseline result, confirming that this compound has poor absorption on its own [1].
    • No Significant Improvement with Piperine:
      • Verify Piperine Quality and Dosing: Ensure the correct dosage and purity of piperine is used.
      • Check Dosing Timing: Administer this compound and piperine simultaneously to ensure the inhibitor is present during absorption.
      • Confirm Analytical Method: Re-validate the LC-MS/MS method to ensure accurate detection of this compound in plasma.

The following diagram illustrates the mechanism by which piperine enhances the intestinal absorption of this compound.

G This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Substrate Absorption Enhanced Intestinal Absorption This compound->Absorption Piperine Piperine Piperine->Pgp Inhibition Pgp->this compound Efflux Bloodstream Bloodstream Absorption->Bloodstream

Investigating this compound's Mechanism of Action

To study how this compound exerts its pharmacological effects (e.g., anti-inflammatory), you can assess its impact on relevant signaling pathways. The diagram below maps its multi-target mechanism of action based on current literature.

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Suppresses Nrf2 Nrf2 Pathway This compound->Nrf2 Activates MAPK MAPK Pathway This compound->MAPK Modulates NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Outcome1 Reduced Inflammation NFkB->Outcome1 Outcome2 Reduced Oxidative Stress Nrf2->Outcome2 MAPK->Outcome1 NLRP3->Outcome1 Outcome3 Neuroprotective Effects AChE->Outcome3

Associated Experimental Protocols:

  • Gene Expression Analysis (qPCR): To investigate this compound's effect on pathway-related genes, you can use quantitative real-time PCR [4].
    • RNA Extraction: Extract total RNA from target tissues (e.g., intestinal or colon tissue) using a commercial kit.
    • cDNA Synthesis: Reverse-transcribe RNA into cDNA.
    • qPCR: Perform qPCR with gene-specific primers for targets like NF-κB, TLR4, MyD88, or Nrf2. Use housekeeping genes (e.g., GAPDH, β-actin) for normalization [4] [3].
  • Intestinal Permeability Study (In Situ): To directly confirm P-gp involvement, an in-situ single-pass intestinal perfusion model can be used [1].
    • Surgical Procedure: Anesthetize rats and surgically expose the jejunal segment.
    • Perfusion: Perfuse the intestinal segment with a solution containing this compound alone, or this compound with a P-gp inhibitor like verapamil or piperine.
    • Calculation: Collect perfusate from the outlet and calculate the effective permeability coefficient (Peff). A significant increase in Peff in the presence of an inhibitor confirms P-gp-mediated efflux.

References

Known Properties of Linarin vs. Established Bisphosphonates

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Linarin alongside the well-documented profile of bisphosphonates.

Aspect This compound (From Preliminary Research) Bisphosphonates (Established Treatment)
Source/Class Flavonoid glycoside from Traditional Chinese Medicine plants (e.g., Cirsium japonicum, Buddleja species) [1]. Synthetic analogs of inorganic pyrophosphate [2] [3].
Primary Mechanism Proposed anti-inflammatory and antioxidant effects; may modulate RANKL/RANK/OPG, NF-κB, and Nrf2 pathways [1]. Nitrogen-containing types inhibit FPPS, disrupting osteoclast function and inducing apoptosis [2] [3].
Key Molecular Targets RANKL, NF-κB, Nrf2, ROS [1]. Farnesyl pyrophosphate synthase (FPPS) in osteoclasts [2].
Effects on Bone Cells In vitro/vivo data suggests it may inhibit osteoclast formation and activity, and promote osteoblast viability [1]. Potent inhibition of osteoclast-mediated bone resorption [2] [3].
Clinical Evidence Preclinical studies (in vitro and animal models); human trial data is lacking [1]. Extensive RCTs proving fracture risk reduction (vertebral, non-vertebral, hip) [2] [4] [5].
Administration Not defined (research phase). Oral (weekly/monthly) or IV (quarterly/yearly) [6].
Unique Properties "Drug holiday" not applicable. Long skeletal retention allows for "drug holidays" [2] [3] [6].

Experimental Protocols for Key Assays

For researchers aiming to conduct a direct comparison, here are established experimental methodologies that could be applied.

Osteoclastogenesis and Bone Resorption Assay
  • Purpose: To evaluate the ability of a compound to inhibit the formation and activity of bone-resorbing osteoclasts.
  • Cell Source: Primary bone marrow-derived macrophages or a monocytic cell line like RAW 264.7.
  • Differentiation Induction: Culture cells with 30-50 ng/mL RANKL and 25-50 ng/mL M-CSF [1].
  • Treatment: Apply a range of concentrations of this compound and a bisphosphonate (e.g., Alendronate or Zoledronate).
  • Staining & Analysis:
    • TRAP Staining: After ~5-7 days, stain for Tartrate-Resistant Acid Phosphatase (TRAP) and count multinucleated (>3 nuclei) TRAP-positive cells as osteoclasts [1].
    • Pit Assay: Seed osteoclasts on synthetic hydroxyapatite or bovine bone slices. After resorption, visualize and quantify resorption pits by scanning electron microscopy or toluidine blue staining.
Osteoblastogenesis and Bone Formation Assay
  • Purpose: To assess the compound's effect on bone-forming osteoblasts.
  • Cell Source: Primary calvarial osteoblasts or a pre-osteoblast cell line like MC3T3-E1.
  • Differentiation Induction: Culture in osteogenic medium (50 µg/mL Ascorbic Acid, 10 mM β-glycerophosphate).
  • Treatment: Apply test compounds upon confluence.
  • Analysis:
    • Alkaline Phosphatase (ALP) Activity: Measure after 7 days using a colorimetric or fluorescent substrate.
    • Mineralization (Alizarin Red S Staining): Fix cells at ~21 days and stain with Alizarin Red S to visualize and quantify calcium deposits.
In Vivo Ovariectomized (OVX) Rodent Model
  • Purpose: The gold-standard preclinical model for postmenopausal osteoporosis.
  • Surgery: Perform ovariectomy on female rats or mice to induce estrogen-deficient bone loss. Sham-operated animals serve as controls.
  • Treatment: Administer compounds for 8-12 weeks post-surgery.
  • Sample Collection & Analysis:
    • Micro-CT: Analyze trabecular bone microarchitecture at the femur or tibia (Bone Volume/Tissue Volume, trabecular number, thickness, separation).
    • Histomorphometry: Perform dynamic labeling with calcein to measure bone formation rates. Perform TRAP staining on bone sections to quantify osteoclast surface.
    • Biomechanical Testing: Conduct 3-point bending tests on the femur to assess bone strength.

Signaling Pathways in Osteoporosis Treatment

The diagram below illustrates the distinct molecular pathways through which this compound and bisphosphonates exert their effects on bone cells.

osteoporosis_mechanisms cluster_this compound This compound (Proposed Mechanism) cluster_bisphos Bisphosphonates (Established Mechanism) L This compound Infl Inflammatory Signals (e.g., TNF-α, IL-1) L->Infl Inhibits OS Oxidative Stress (ROS) L->OS Scavenges NFkB NF-κB Pathway Activation Infl->NFkB OS->NFkB RANKL RANKL Expression NFkB->RANKL Osteoclast1 Osteoclastogenesis & Bone Resorption RANKL->Osteoclast1 BP Bisphosphonate Bone Binds to Bone Mineral BP->Bone Osteoclast2 Osteoclast Bone->Osteoclast2 Released during resorption FPPS FPPS Enzyme Osteoclast2->FPPS Inhibits GGPP GGPP Production FPPS->GGPP Blocks Prenylation Protein Prenylation GGPP->Prenylation Essential for Function Osteoclast Function & Survival Prenylation->Function Apoptosis Osteoclast Apoptosis Function->Apoptosis Loss of

Research Implications and Future Directions

The current divide between this compound and bisphosphonates highlights critical areas for future scientific inquiry:

  • Mechanism Elucidation: While bisphosphonates have a specific molecular target (FPPS), this compound's primary molecular target(s) remain unclear. Identifying direct protein binders is a crucial next step.
  • Comparative Efficacy: Direct, side-by-side experiments in standardized models are needed to quantify the relative potency and efficacy of this compound versus different bisphosphonates.
  • Combination Potential: A promising research avenue is investigating whether the anti-inflammatory/antioxidant action of this compound complements the potent antiresorptive effect of bisphosphonates in a combination therapy.
  • Safety and Pharmacokinetics: Comprehensive toxicology and ADME (Absorption, Distribution, Metabolism, Excretion) studies are required for this compound, which are well-established for bisphosphonates [7] [6] [8].

References

Linarin vs. Other Flavonoid Glycosides: A Biological Activity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a comparative overview of the biological activities of Linarin and other well-known flavonoid glycosides based on experimental findings.

Flavonoid Glycoside Anti-inflammatory Neuroprotective Osteogenic (Bone Formation) Antiviral / Immunomodulatory Key Comparative Notes
This compound Effective; inhibits TNF-α, IL-1β, iNOS, COX-2 via NF-κB/MAPK pathways [1] [2]. Promising; studied for Alzheimer's, cerebral ischemia, potential sleep-enhancing & AChE inhibitory activity [1] [3]. Strong promoter; activates BMP-2/RUNX2 pathway via PKA signaling, induces osteoblast differentiation [1] [4]. Activates Vδ1+ γδ T cells, suppresses R5-HIV-1 replication in CD4+ NKT cells via chemokine secretion [5]. A multi-target flavonoid with a unique profile, especially in osteogenesis and specific immunomodulation.
Narirutin Most potent among naringenin glycosides in inhibiting TNF-α, NO, iNOS in RAW 264.7 cells [6]. Information not highlighted in the provided search results. Information not highlighted in the provided search results. Information not highlighted in the provided search results. The anti-inflammatory effect can be superior to its aglycone and other glycosides, depending on the sugar moiety.
Rutin Effective; reduces NO, PGE2, TNF-α, IL-6 in RAW264.7 cells [7]. Known for neuroprotective potential, though not directly compared to this compound here [7]. Information not highlighted in the provided search results. Information not highlighted in the provided search results. Glycosylation (to form rutin glycoside) primarily improves solubility, with similar or slightly modulated efficacy in various assays [7].
Hesperidin Known for anti-inflammatory properties [8]. Known for neuroprotective properties [8]. Information not highlighted in the provided search results. Studied for potential against SARS-CoV-2; high binding affinity to viral cellular receptors [8]. Shares a similar glycosylation pattern (rutinose) with this compound and can also activate Vδ1+ T cells [5].

Detailed Experimental Insights

For a deeper understanding, here are the methodologies and key findings from some of the pivotal studies cited above.

Anti-inflammatory Activity Comparison
  • Experimental Protocol [6]:
    • Cell Model: RAW 264.7 murine macrophage cells.
    • Stimulation: Lipopolysaccharide (LPS).
    • Treatment: Cells were pre-treated with naringenin, naringin, or narirutin before LPS stimulation.
    • Measurements: Levels of TNF-α, IL-1β, nitric oxide (NO), iNOS, and COX-2 were assessed. Activation of NF-κB and MAPK pathways was analyzed via western blot.
  • Key Finding: The study demonstrated that the presence and specific structure of the sugar moiety significantly influence anti-inflammatory potency. Narirutin was the most effective, underscoring that glycosylation is a key determinant of bioactivity [6].
Osteogenic Mechanism of this compound
  • Experimental Protocol [4]:
    • Cell Model: MC3T3-E1 mouse osteoblastic cell line.
    • Treatment: Cells were treated with various concentrations of this compound (isolated from Flos Chrysanthemi Indici) to induce osteogenic differentiation.
    • Key Assays: Alkaline phosphatase (ALP) activity, mineralization (Alizarin Red S staining), RT-qPCR and western blot for osteogenic markers (ALP, RUNX2, OCN), and pathway proteins (BMP-2, p-SMAD1/5, PKA).
    • Inhibition: Use of Noggin (a BMP-2 antagonist) and H-89 (a PKA inhibitor) to block the pathway.
  • Key Finding: this compound promoted osteoblast differentiation and bone formation by activating the BMP-2/RUNX2 signaling pathway, and this activation was dependent on PKA signaling [4]. The in vitro results were corroborated in an ovariectomized mouse model, where this compound treatment protected against bone loss [4].
Unique Immunomodulatory Action of this compound and Hesperidin
  • Experimental Protocol [5]:
    • Model: A TCR-deficient Jurkat T cell line transfected with Vγ1 and Vδ1 TCR chains (clone 1C116), and peripheral blood mononuclear cell (PBMC)-derived Vδ1+ T cells.
    • Stimulation: Cells were exposed to flavonoid glycosides.
    • Measurements: IL-2 secretion was measured for TCR activation. For PBMC-derived cells, secretion of IL-5, IL-13, MIP-1α, MIP-1β, and RANTES was analyzed. The suppressive effect on R5-HIV-1 replication in CD4+ NKT cells was also tested.
  • Key Finding: this compound and hesperidin, which share a rutinose sugar and a methoxy substitution, specifically activated Vδ1+ γδ T cells. These activated cells secreted chemokines that suppressed R5-tropic HIV-1 replication, revealing a highly specific mechanism of action not commonly reported for other flavonoids [5].

This compound's Osteogenic Signaling Pathway

The diagram below illustrates the molecular mechanism by which this compound promotes bone formation, as revealed in the cited research [4].

G This compound This compound PKA PKA This compound->PKA Upregulates BMP2 BMP2 PKA->BMP2 Stimulates SMAD15 SMAD1/5 (Phosphorylation) BMP2->SMAD15 Activates RUNX2 RUNX2 SMAD15->RUNX2 Enhances OsteogenicGenes Osteogenic Genes (ALP, OCN, COL-I) RUNX2->OsteogenicGenes Osteogenesis Osteoblast Differentiation & Bone Formation OsteogenicGenes->Osteogenesis

Research Considerations for Scientists

When considering this compound for drug development, please note the following points:

  • Pharmacokinetics: this compound has inherent poor oral bioavailability [1]. However, research shows that formulation strategies such as creating liposomes, solid dispersions, or co-administering with bioavailability enhancers like piperine (which suppresses P-glycoprotein efflux and metabolism) can significantly improve its absorption [1].
  • Commercial Context: The this compound market is a growing niche within the natural compounds sector, with applications in pharmaceuticals, nutraceuticals, and cosmetics [9]. It is commercially available from several chemical suppliers (e.g., Merck, Cayman Chemical) in various purity grades, facilitating research [9].

References

Comparison of Linarin and BMP-2 in Osteogenic Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Feature Linarin BMP-2
Type of Agent Natural flavonoid glycoside [1] [2] Growth factor; member of the TGF-β superfamily [3] [4]
Source Extracted from plants like Flos Chrysanthemi Indici (FCI) [1] [2] Recombinant protein production; can be overexpressed in cells via gene therapy (lentivirus) [5] [4]
Primary Signaling Pathway Activates the BMP-2/RUNX2 pathway via Protein Kinase A (PKA) signaling [1] [6] Directly activates the canonical BMP/SMAD pathway (SMAD1/5/8 phosphorylation) and upregulates RUNX2 [3] [4]
Key Osteogenic Markers Upregulated ALP, RUNX2, Osteocalcin (OCN), Bone Sialoprotein (BSP), Type I Collagen (COL-I) [1] ALP, RUNX2, Osteopontin (OPN), Osteocalcin (OCN), Collagen type I (Col-Ⅰ) [4]
Effect on Mineralization Promotes dose-dependent increase in ALP activity and extracellular matrix mineralization [1] Promotes significant increase in ALP activity and mineralization [4]
In Vivo Efficacy Protects against OVX-induced bone loss in mice [1] Strong osteoinductive potential; used with stem cells in tissue engineering (e.g., hydrogel scaffolds) [5]
Reported Advantages Potential natural alternative with fewer side effects; activates osteogenesis through a novel PKA-mediated mechanism [1] Considered a potent osteoinductive factor; well-studied for bone tissue engineering applications [3] [4]

Detailed Experimental Data and Protocols

The findings in the table above are supported by the following key experiments:

Experimental Evidence for this compound
  • Cell Model: Mouse osteoblastic cell line (MC3T3-E1) [1].
  • Key Protocols:
    • Proliferation & Differentiation: Cell proliferation was measured using a Cell Counting Kit-8 (CCK-8). Osteogenic differentiation was induced in a medium containing β-glycerophosphate and ascorbic acid. Alkaline Phosphatase (ALP) activity was measured using a p-Nitrophenylphosphate (pNPP) assay, and mineralization was quantified by Alizarin Red S (ARS) staining [1] [7].
    • Gene/Protein Expression: The expression of osteogenic genes (ALP, RUNX2, OCN, BSP, COL-I) was analyzed by RT-qPCR. Protein levels of BMP-2, RUNX2, p-SMAD1/5, and PKA were determined by Western Blot [1].
    • Pathway Inhibition: To confirm the mechanism, cells were pretreated with Noggin (a BMP-2 antagonist), which reduced LIN-induced gene expression. Furthermore, H-89 (a PKA inhibitor) partially blocked the LIN-induced increase in BMP-2, p-SMAD1/5, and RUNX2 proteins [1] [6].
  • In Vivo Model: The osteoprotective effect was confirmed in ovariectomized (OVX) mice, a model for postmenopausal osteoporosis. LIN treatment preserved bone microarchitecture and lowered serum levels of ALP and OCN [1].
Experimental Evidence for BMP-2
  • Cell Model: Rat bone marrow-derived mesenchymal stem cells (MSCs) [3] [4].
  • Key Protocols:
    • Overexpression: MSCs were infected with a lentivirus carrying the BMP-2 gene (Lenti-BMP-2) to achieve forced expression [4].
    • Differentiation & Mineralization: Osteogenic differentiation was similarly assessed by measuring ALP activity and Alizarin Red S staining for mineralization [3] [4].
    • Gene/Protein Expression: RT-qPCR and Western Blot confirmed the upregulation of osteogenic genes (OPN, OCN, Col-Ⅰ) and proteins (RUNX2, p-SMAD1/5/8) [4].
    • Mitochondrial Function: A 2022 study also showed that BMP-2 promotes osteogenic differentiation of MSCs by enhancing mitochondrial activity through upregulation of PGC-1α [3].

Signaling Pathway Diagrams

The molecular mechanisms through which this compound and BMP-2 promote osteogenesis can be visualized in the following pathways. Note that this compound acts upstream by activating PKA to induce BMP-2 expression, while BMP-2 directly initiates the signaling cascade.

G cluster_shared Common BMP-2/SMAD Pathway This compound This compound PKA PKA This compound->PKA Activates BMP2_Expression BMP-2 Expression PKA->BMP2_Expression Induces BMP_Receptor BMP Receptor BMP2_Expression->BMP_Receptor Binds BMP2_Ext Extrinsic BMP-2 BMP2_Ext->BMP_Receptor Binds pSMAD1_5 p-SMAD1/5/8 BMP_Receptor->pSMAD1_5 Activation RUNX2 RUNX2 pSMAD1_5->RUNX2 Nuclear Translocation OsteogenicGenes Osteogenic Genes (ALP, OCN, COL-I, etc.) RUNX2->OsteogenicGenes OsteogenicDiff Osteogenic Differentiation OsteogenicGenes->OsteogenicDiff

Key Comparative Insights for Researchers

For your work in drug development, the following points are particularly noteworthy:

  • Mechanism of Action: While both agents converge on the BMP-2/RUNX2 axis, their starting points differ. This compound induces the expression of endogenous BMP-2 via PKA signaling, whereas recombinant BMP-2 directly activates the pathway. This distinction is crucial for understanding their pharmacological profiles [1] [4].
  • Therapeutic Implications: this compound's role as a natural small molecule that potently activates osteogenesis presents a compelling alternative to the direct use of BMP-2 protein, which can face challenges like high cost, short half-life, and the need for supraphysiological doses in clinical applications [1] [5].
  • Research Applications: BMP-2 remains a powerful and well-established tool for fundamental research on osteogenesis and in tissue engineering constructs where its sustained local delivery can be controlled [5]. Research on this compound opens avenues for developing oral or systemic treatments for bone loss conditions like osteoporosis [1].

References

Linarin anti-inflammatory effect compared to dexamethasone

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The following table summarizes key experimental findings from a study using an ovalbumin (OVA)-induced asthma model in rats. In this experiment, Linarin (50 mg/kg) was compared against dexamethasone (3 mg/kg) [1].

Parameter This compound (50 mg/kg) Dexamethasone (3 mg/kg) Experimental Context
Body Weight Change Significant increase Not specified in results OVA-induced asthmatic rats [1]
Relative Lung Weight Significant decrease Not specified in results OVA-induced asthmatic rats [1]
Oxidative Stress Markers ↑ SOD, GSH, CAT; ↓ MDA Not specified in results Lung tissue and erythrocytes [1]
Inflammatory Cytokines Significant reduction Significant reduction IL-4, IL-13, TNF-α, IFN-γ in blood and BALF [1]
IgE & Histamine Levels Significant reduction Significant reduction Serum IgE and histamine in BALF [1]
Inflammatory Cell Infiltration Significant decrease Significant decrease Total and differential leukocyte count in BALF and blood [1]
Lung Tissue Anatomy Significant maintenance Significant maintenance Histological assessment [1]

Detailed Experimental Protocols

To understand the data's foundation, here are the methodologies from the key study cited above.

  • Animal Model: The study used a male Wistar rat model of OVA-induced asthma. Animals were sensitized with intraperitoneal OVA on days 0 and 8, then challenged with 1% OVA aerosol for 20 minutes daily from day 15 to day 28 [1].
  • Drug Administration: Treatment groups received either This compound (50 mg/kg body weight) or Dexamethasone (3 mg/kg body weight) orally, one hour after the OVA challenge, once daily for 14 days [1].
  • Sample Collection: On day 29, blood and lung tissues were collected for analysis. This included bronchoalveolar lavage fluid (BALF) for inflammatory cell counts, histamine, and cytokine measurements, as well as lung tissue for assessment of oxidative stress markers and histological examination [1].

Mechanisms of Action

This compound and dexamethasone exert their anti-inflammatory effects through distinct pathways, as illustrated below.

G Anti-inflammatory Mechanisms: this compound vs. Dexamethasone cluster_this compound This compound (Multi-Targeted) cluster_dexamethasone Dexamethasone (Genomic) L1 Inhibits TLR4/MD-2 Complex Formation L2 Suppresses NF-κB Activation & Translocation L1->L2 D1 Binds to Cytosolic Glucocorticoid Receptor (GR) L6 Decreases Pro-inflammatory Cytokines (TNF-α, IL-6, IL-4, IL-13) L2->L6 L3 Reduces TXNIP/NLRP3 Inflammasome Activity L3->L6 L4 Upregulates & Stabilizes ALDH2 Enzyme L5 Antioxidant Effects: ↑ SOD, GSH, CAT; ↓ MDA L4->L5 L5->L6 D2 GR Complex Translocates to Nucleus D1->D2 D3 Inhibits Transcription Factors (e.g., NF-κB) D2->D3 D4 Suppresses Pro-inflammatory Gene Expression D3->D4 D5 Reduces Cytokine Production (TNF-α, IL-6, IL-4, IL-13) D4->D5 D6 Inhibits Immune Cell Migration & Function D4->D6

  • This compound's Mechanism: As a natural flavonoid, this compound acts through multiple non-genomic pathways. Evidence shows it inhibits the initial formation of the TLR4/MD-2 complex, preventing downstream NF-κB activation and reducing cytokines like TNF-α and IL-6 [2]. It also stabilizes the mitochondrial enzyme ALDH2, leading to a downregulation of MAOA and suppression of ferroptosis and inflammation in airway epithelium [3]. Additionally, its antioxidant activity helps combat oxidative stress by increasing endogenous antioxidants (SOD, GSH, CAT) and reducing lipid peroxidation (MDA) [1].
  • Dexamethasone's Mechanism: This synthetic glucocorticoid exerts potent effects primarily through a genomic pathway. It binds to the glucocorticoid receptor (GR) in the cytoplasm, and the complex translocates to the nucleus. There, it suppresses the transcription of key pro-inflammatory genes by inhibiting transcription factors like NF-κB, leading to a broad reduction in cytokines and impaired immune cell function [4] [5].

Key Implications for Research

  • Therapeutic Profile: Dexamethasone is a broad-spectrum immunosuppressant with established, potent efficacy but a known risk of systemic adverse effects [4]. This compound presents as a multi-targeted natural product with potent anti-inflammatory and antioxidant effects, and it may offer a more favorable safety profile, though its pharmacokinetics require optimization [6].
  • Research Applications: this compound is a compelling candidate for diseases where inflammation is coupled with significant oxidative stress, or where targeting specific pathways like TLR4/NF-κB or ALDH2 is desirable [3] [2]. Dexamethasone remains the benchmark for conditions requiring powerful and general immunosuppression [4].

References

Linarin TLR4 inhibition versus TAK-242

Author: Smolecule Technical Support Team. Date: February 2026

Linarin vs. TAK-242: Profile Overview

Feature This compound (Natural Flavonoid) TAK-242 (Resatorvid, Synthetic Molecule)
Source/Type Natural flavonoid glycoside from plants like Chrysanthemum indicum [1] [2] Synthetic small molecule cyclopropanecarboxamide [3] [4]
Mechanism of Action Inhibits formation of the TLR4/MD-2 complex on the cell surface; acts as a competitive antagonist for the LPS binding site on MD-2 [1] [2] Binds to Cys747 in the intracellular TIR domain of TLR4; disrupts interactions with intracellular adaptor proteins (TRAM, TIRAP) [4] [5] [6]
Primary Research Focus Osteoarthritis (OA), Hyperuricemic Nephropathy [1] [2] [7] Rheumatoid Arthritis (RA), Sepsis/Endotoxemia, Organ Fibrosis, Muscle Wasting, Ischemia-Reperfusion Injury [3] [4] [8]
Key In Vitro Findings In human OA chondrocytes: Suppressed LPS-induced NO, PGE2, IL-6, TNF-α, COX-2, iNOS; prevented ECM catabolism [1] [2] In murine myotubes: Inhibited LPS-induced IL-6, TNF-α, atrogin-1/MuRF1; reduced myotube atrophy [4]. In human FLS: Inhibited LPS-induced IL-6, IL-8, MMP-1, VEGF [3] [8]
Key In Vivo Findings In mouse DMM-OA model: Oral administration ameliorated OA development, reduced cartilage degeneration [1] [2] In AIA rat model: i.p. injection (5 mg/kg) reduced paw thickness, serum IL-6/VEGF, and improved histology [3] [8]. In mouse DIO model: i.p. injection (3 mg/kg) attenuated neuroinflammation [6]
Reported Efficacy Doses (In Vivo) 30 mg/kg (oral, mouse) [1] [2] 3-5 mg/kg (intraperitoneal, rat/mouse) [3] [4] [6]

Experimental Protocols from Key Studies

To ensure the credibility and reproducibility of your guide, here is a detailed breakdown of the experimental methodologies from pivotal studies on each compound.

Key Study on this compound in Osteoarthritis [1] [2]
  • In Vitro Model: Used human osteoarthritis (OA) chondrocytes stimulated with LPS (1 µg/mL) to induce inflammation.
  • Treatment: Cells were pre-treated with this compound (at doses of 7.5, 15, and 30 µM) for 1 hour before LPS stimulation.
  • Key Assays:
    • Cell Viability: CCK-8 assay.
    • Protein Expression: Western blot analysis for COX-2 and iNOS.
    • Inflammatory Mediators: Levels of NO, PGE2, TNF-α, and IL-6 in culture media were measured using Griess reagent and ELISA.
    • Extracellular Matrix (ECM) Markers: ELISA and immunofluorescence for Aggrecan, Collagen II, ADAMTS-5, and MMP13.
    • Mechanism Investigation: Competitive ELISA and co-immunoprecipitation to study the TLR4/MD-2 interaction; molecular docking analysis.
  • In Vivo Model: Surgical Destabilization of Medial Meniscus (DMM) model in mice.
  • In Vivo Dosing: this compound (30 mg/kg) or vehicle was administered orally once daily for 8 weeks post-surgery.
  • Outcome Measures: X-ray imaging, Safranin O-fast green staining for histology, and OARSI scoring system.
Key Study on TAK-242 in Rheumatoid Arthritis [3] [8]
  • In Vitro Model: Used the human rheumatoid fibroblast-like synoviocyte (FLS) line MH7A and primary human FLS stimulated with LPS (1 µg/mL).
  • Treatment: Cells were treated with TAK-242 (at concentrations of 0.1, 1, and 10 µM) 1 hour before LPS stimulation.
  • Key Assays:
    • Gene Expression: Quantitative RT-PCR (qRT-PCR).
    • Protein Secretion: ELISA for IL-6, IL-8, MMP-1, and VEGF.
    • Signaling Pathways: Western blot for NF-κB p65; immunofluorescence for NF-κB p65 nuclear translocation.
  • In Vivo Model: Adjuvant-Induced Arthritis (AIA) rat model induced by Complete Freund's Adjuvant (CFA).
  • In Vivo Dosing: TAK-242 (3 or 5 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection once daily from day 11 to day 20 post-CFA induction.
  • Outcome Measures: Paw thickness, body weight, serum cytokine levels (ELISA), and histopathological scoring of joint tissues (H&E staining).

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms by which this compound and TAK-242 inhibit TLR4 signaling.

g cluster_this compound This compound Mechanism (Extracellular Inhibition) cluster_tak242 TAK-242 Mechanism (Intracellular Inhibition) LPS LPS Complex TLR4/MD-2/LPS Complex LPS->Complex MD2 MD2 MD2->Complex TLR4 TLR4 TLR4->Complex This compound This compound This compound->MD2 Binds to MD-2 (Competes with LPS) MyD88 MyD88 Complex->MyD88 NFkB NFkB MyD88->NFkB Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Inflammation LPS2 LPS MD22 MD-2 LPS2->MD22 TLR42 TLR4 MD22->TLR42 TIR_Domain TLR4 TIR Domain (Cys747) TLR42->TIR_Domain TAK242 TAK242 TAK242->TIR_Domain Binds to Cys747 (Blocks adaptor interaction) Adaptors TRAM/TIRAP Adaptor Proteins TIR_Domain->Adaptors NFkB2 NF-κB Adaptors->NFkB2 Inflammation2 Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB2->Inflammation2

Research Implications and Considerations

Based on the compiled data, here are key points for your researcher audience:

  • Distinct Mechanisms Offer Different Advantages: this compound's extracellular inhibition of the TLR4/MD-2 complex might make it suitable for conditions driven by circulating ligands (e.g., metabolic endotoxemia). TAK-242's intracellular action provides a powerful tool to shut down signaling regardless of the ligand type, which could be beneficial in sterile inflammatory diseases like fibrosis [5].
  • Therapeutic Repositioning Potential: TAK-242 has been extensively investigated for sepsis and is now being repositioned for autoimmune (RA) and fibrotic diseases [3] [5]. This compound, as a natural product, represents a potential lead for nutraceutical or complementary medicine development, particularly for joint health (OA) [1] [2].
  • Critical Research Gaps: A direct, controlled comparison of both compounds in the same experimental model of disease is lacking in the current literature. Furthermore, comprehensive data on their pharmacokinetics, bioavailability, and long-term toxicity profiles are necessary to fully assess their therapeutic potential.

References

Quantitative Antioxidant Data for Linarin

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates specific experimental findings on Linarin's antioxidant performance.

Assay Type Activity / Result Experimental Context Citation
ORAC (Oxygen Radical Absorbance Capacity) 1441 µmol TE/g In vitro assay of purified this compound. [1]
Inhibition of BSA-MGO-derived AGEs 19.31% (at 2 mg/mL) In vitro assessment of anti-glycation activity. [1]
Inhibition of BSA-Fructose-derived AGEs 30.73% (at 2 mg/mL) In vitro assessment of anti-glycation activity. [1]
ABTS Radical Scavenging IC₅₀: 4.68 ± 1.24 µg/mL (Rutin, for reference) Screening of 100 pure compounds; this compound's own IC₅₀ not explicitly listed among the top performers. [2]

Detailed Experimental Protocols

For researchers to replicate or compare findings, here are the methodologies behind key assays.

ORAC Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of a compound to protect a fluorescent probe from peroxyl radical-induced oxidation [1].

  • Procedure: The antioxidant (e.g., this compound) is mixed with a fluorescent probe (e.g., fluorescein) in a well plate. A peroxyl radical generator (e.g., AAPH) is added, and the decay of fluorescence is monitored over time.
  • Measurement: The area under the fluorescence decay curve (AUC) is calculated for both the sample and a blank. The net AUC is determined by subtracting the blank AUC.
  • Quantification: The antioxidant activity is expressed as Trolox (a water-soluble vitamin E analog) equivalents (µmol TE/g of sample) using a Trolox standard curve.
ABTS Radical Scavenging Assay

This common spectrophotometric assay evaluates a compound's ability to quench the stable radical cation ABTS⁺• [2].

  • Reagent Preparation: The ABTS radical cation is generated by reacting an ABTS stock solution with potassium persulfate and allowing the mixture to incubate in the dark for 12-16 hours. This stock solution is then diluted to a specific working concentration.
  • Procedure: The antioxidant sample (dissolved in methanol or buffer) is mixed directly with the ABTS working solution in a 96-well plate.
  • Incubation & Measurement: The mixture is incubated at room temperature for a set period (e.g., 6 minutes). The absorbance is then measured at 734 nm.
  • Calculation: The radical scavenging activity is calculated as a percentage of inhibition compared to a methanol control. The IC₅₀ value (concentration required to scavenge 50% of the radicals) is determined through regression analysis of dose-response data.

Mechanisms of Antioxidant Action

This compound's antioxidant effect is not limited to direct radical scavenging; it also exerts powerful indirect effects by modulating cellular signaling pathways. The diagram below illustrates this multi-target mechanism.

The primary mechanisms include [3] [4]:

  • Direct Free Radical Scavenging: this compound's phenolic structure can directly donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) like the ABTS radical.
  • Activation of the Nrf2 Pathway: This is a key mechanism. This compound can modify the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of cytoprotective genes. This results in the upregulated production of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

Interpretation and Research Considerations

  • Plectothis compound Comparison: Note that in one study, Pectothis compound, a closely related flavone glycoside, showed a significantly higher ORAC value (4543 µmol TE/g) than this compound, suggesting structure-activity differences are important [1].
  • Mechanistic Strength: The well-documented activation of the Nrf2/Keap1 pathway is a strong, mechanism-based point of comparison for this compound, going beyond simple scavenging assays [3] [4].
  • Natural Sources: this compound is abundant in plants like Cirsium japonicum, Chrysanthemum indicum, and Buddleja species, which are common sources for its extraction [5].

References

Linarin acetylcholinesterase inhibition versus donepezil

Author: Smolecule Technical Support Team. Date: February 2026

Linarin vs. Donepezil: A Comparative Summary

The table below summarizes the core quantitative data and characteristics of this compound and Donepezil.

Aspect This compound Donepezil
IC50 (In Vitro) 3.801 ± 1.149 μM [1] Plasma IC50 for 50% cerebral AChE inhibition: 53.6 ± 4.0 ng/mL (approx. 136 nM) in patients [2]
IC50 (Ex Vivo/In Vivo) 39.5% inhibition in mouse cortex at 140 mg/kg (i.p.) [1] ~65-78% RBC-AChE inhibition at steady state with 5-10 mg/day in humans [3]
Binding Site & MoA Binds to catalytic anionic site (CAS) via multiple H-bonds; potential dual-binding [1] [4] Binds reversibly to AChE active site; structurally distinct from other agents [5]
Key Binding Residues Asp74, Asn87, Trp86, Tyr124, Ser125, Tyr337, His447, Ser203 [1] Information not available in search results
Origin/Type Naturally occurring flavonoid glycoside [1] [4] Synthetic piperidine derivative [5]
Research Phase Preclinical (in vitro, ex vivo, animal models) [1] [4] Approved drug (FDA-approved for all stages of Alzheimer's) [5]
Reported Secondary Benefits Antioxidant, anti-inflammatory, neuroprotective, hepatoprotective [4] Potential neuroprotective effect via neuroinflammation downregulation [5]

Detailed Experimental Data & Protocols

For reproducibility and deeper analysis, here are the methodologies behind the key findings for each compound.

Experimental Protocols for this compound
  • In Vitro AChE Inhibition Assay [1]

    • Enzyme Source: AChE was obtained from the supernatants of mouse brain homogenates.
    • Method: A modified Ellman's colorimetric method was used.
    • Procedure: Brain homogenates were incubated with various concentrations of this compound (0.001–1000 μM). The reaction was initiated by adding acetylthiocholine iodide (substrate) and DTNB (Ellman's reagent). The increase in absorbance at 405 nm, indicating the production of thiocholine, was measured.
    • Data Analysis: IC50 values were calculated by plotting the percentage inhibition of AChE activity against the concentration of this compound.
  • Ex Vivo AChE Inhibition Assay [1]

    • Animal Model: Male Kunming mice.
    • Dosing: Mice were treated with a single intraperitoneal injection of this compound at 35, 70, or 140 mg/kg.
    • Tissue Processing: Mice were sacrificed 30 minutes post-injection. The cortex and hippocampus were dissected, homogenized, and centrifuged.
    • Analysis: AChE activity in the supernatants was measured using the same Ellman's method and compared to the control group.
  • Molecular Docking Simulation [1]

    • Software: Performed using AutoDock 4.2.
    • Protein Structure: The X-ray crystal structure of AChE was obtained from the Protein Data Bank (PDB).
    • Parameters: A grid box was centered on the catalytic pocket. The Lamarckian Genetic Algorithm was used for docking, and the conformation with the lowest free energy was selected.
Experimental Protocols for Donepezil
  • Clinical Pharmacodynamics [3]

    • Study Design: A double-blind, randomized, multiple-dose study in healthy volunteers.
    • Dosing: Subjects received 5 mg or 10 mg of Donepezil once daily in the evening for 28 days.
    • Measurement: Donepezil plasma concentrations were determined by HPLC. AChE inhibition was assessed using a radioenzyme assay on red blood cell (RBC) membranes.
    • Analysis: A direct relationship between plasma concentration and RBC-AChE inhibition was established, with no hysteresis observed.
  • In Vivo Cerebral AChE Inhibition (PET Study) [2]

    • Patients: 16 patients with probable Alzheimer's disease.
    • Imaging: [C]MP4A positron emission tomography (PET) was performed before and during Donepezil treatment (5 mg/day).
    • Analysis: The plasma IC50 value (53.6 ng/mL) was estimated from measured plasma Donepezil concentrations and the cerebral cortical AChE inhibition rates obtained from PET scans.

Mechanisms of Action and Binding

The following diagram illustrates the mechanistic pathways and binding interactions of this compound and Donepezil, integrating their primary and secondary pharmacological activities.

architecture Compound Compound Administration This compound This compound Compound->this compound Donepezil Donepezil Compound->Donepezil AChE_Inhibition AChE Inhibition Increased_ACh Increased Synaptic ACh AChE_Inhibition->Increased_ACh Cholinergic_Transmission Enhanced Cholinergic Transmission Increased_ACh->Cholinergic_Transmission Cognitive_Improvement Cognitive Improvement Cholinergic_Transmission->Cognitive_Improvement LinarinBinding Binds Catalytic Site (CAS) Key Residues: His447, Ser203, Trp86 LinarinBinding->AChE_Inhibition DonepezilBinding Binds AChE Active Site Reversible Inhibition DonepezilBinding->AChE_Inhibition This compound->LinarinBinding LinarinPathways Secondary Pathways: • Antioxidant • Anti-inflammatory • Anti-apoptotic This compound->LinarinPathways Neuroprotection Neuroprotective Effects LinarinPathways->Neuroprotection Donepezil->DonepezilBinding DonepezilPathways Secondary Pathways: • Downregulates Neuroinflammation • Modulates Microglial Activation Donepezil->DonepezilPathways DonepezilPathways->Neuroprotection Neuroprotection->Cognitive_Improvement

The diagram above shows that while both compounds converge on AChE inhibition to enhance cholinergic transmission, they also engage distinct secondary pathways that contribute to neuroprotection. This compound's multi-target profile is characteristic of many natural products, whereas Donepezil's secondary effects on neuroinflammation are an area of ongoing research [5] [4].

Conclusion and Research Implications

  • Donepezil is a well-established synthetic drug with proven efficacy in humans, characterized pharmacokinetics, and a well-understood safety profile. Its data comes from rigorous clinical trials [2] [5] [3].
  • This compound is a preclinical natural product candidate with potent in vitro inhibition and a promising multi-target mechanism that includes antioxidant and anti-inflammatory effects. However, its low potency in ex vivo models hints at potential challenges with blood-brain barrier penetration, bioavailability, or metabolism that are typical for flavonoids [1] [4].

For research purposes, this compound presents an exciting scaffold for medicinal chemistry optimization (e.g., improving potency and pharmacokinetics) and for exploring polypharmacology in neurodegenerative diseases. Donepezil remains the clinical benchmark against which new inhibitors like this compound must be ultimately measured.

References

Linarin vs. Teriparatide: A Detailed Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Linarin (Natural Flavonoid) Teriparatide (Recombinant Drug)
Source Found in plants like Chrysanthemum indicum L. (Wild Chrysanthemum) and Cirsium setidens [1] [2] Synthetic form of the first 34 amino acids of human Parathyroid Hormone (PTH) [3]
Primary Indication Investigated as a potential natural alternative for post-menopausal osteoporosis [1] [4] Approved for treatment of osteoporosis in high-risk postmenopausal women and men [3]
Overall Mechanism Net bone anabolic effect (promotes bone formation) [1] [4] Net bone anabolic effect, but with initial catabolic phase; action depends on exposure pattern [3]

| Key Molecular Targets | Osteoblast Focus: BMP-2, RUNX2, PKA, SMAD1/5 [1] [4] Osteoclast Focus: Inhibits αvβ3 integrin, CD44, TRAF6-c-Src-PI3K signaling [2] | PTH1 Receptor: Activates Gs-protein mediated cAMP/PKA and PKC pathways [3] [5] | | Cellular Effects | - Promotes osteoblast proliferation, differentiation, and mineralization [1] [4]

  • Inhibits osteoclast differentiation, actin ring formation, and bone resorption [2] | - Intermittent exposure: Increases osteoblast number & activity; downregulates sclerostin; increases IGF-1 & FGF2 [3]
  • Continuous exposure: Promotes bone resorption [3] | | In Vivo/Clinical Evidence | - Preserved trabecular bone in ovariectomized mice [1] [4]
  • Reduced serum bone loss markers (ALP, OCN) in mice [1] | - Reduced vertebral fractures by 65% and non-vertebral fractures by 53% in postmenopausal women [3]
  • Accelerated fracture healing in clinical studies [6] | | Stage of Development | Preclinical research (in vitro and animal studies) [1] [4] [2] | FDA-approved clinical drug [3] |

Mechanisms of Action: A Closer Look

The following diagrams illustrate the distinct signaling pathways through which this compound and teriparatide exert their effects.

LinnarinPathway This compound This compound PKA PKA This compound->PKA Upregulates αvβ3 Integrin/CD44 αvβ3 Integrin/CD44 This compound->αvβ3 Integrin/CD44 Inhibits BMP2 BMP2 PKA->BMP2 Activates p-SMAD1/5 p-SMAD1/5 BMP2->p-SMAD1/5 Phosphorylates RUNX2 RUNX2 Osteogenesis Osteogenesis RUNX2->Osteogenesis Induces p-SMAD1/5->RUNX2 Activates Actin Ring Formation Actin Ring Formation αvβ3 Integrin/CD44->Actin Ring Formation Disrupts Osteoclastogenesis Osteoclastogenesis Actin Ring Formation->Osteoclastogenesis Essential for

Figure 1: this compound's Dual Mechanism on Bone Cells. This compound promotes bone formation by activating the PKA/BMP-2/RUNX2 pathway in osteoblasts [1] [4]. Simultaneously, it inhibits bone resorption by disrupting key signaling (αvβ3 integrin/CD44) and actin ring formation in osteoclasts [2].

TeriparatidePathway Teriparatide Teriparatide PTH1R PTH1R Teriparatide->PTH1R Binds Gs-protein Gs-protein PTH1R->Gs-protein Activates AC AC Gs-protein->AC Stimulates cAMP_PKA cAMP / PKA AC->cAMP_PKA Produces cAMP Runx2 Runx2 cAMP_PKA->Runx2 ↑ Expression Sclerostin Sclerostin cAMP_PKA->Sclerostin ↓ Expression IGF-1, FGF2 IGF-1, FGF2 cAMP_PKA->IGF-1, FGF2 ↑ Expression Anabolic Effects Anabolic Effects Runx2->Anabolic Effects Sclerostin->Anabolic Effects IGF-1, FGF2->Anabolic Effects

Figure 2: Teriparatide's Anabolic Action via PTH1R. Teriparatide binds to the PTH1 receptor, activating the Gs-protein and adenylate cyclase (AC). This leads to a rise in cAMP and Protein Kinase A (PKA) activity, which promotes bone formation by increasing expression of Runx2 and growth factors (IGF-1, FGF2), while decreasing the Wnt pathway inhibitor sclerostin [3].

Key Experimental Data and Methodologies

For researchers, the methodologies from key studies provide a foundation for experimental design.

1. This compound In Vitro Osteogenesis Assay [1] [4]

  • Cell Line: MC3T3-E1 mouse osteoblastic cells.
  • Osteogenic Differentiation: Culture in α-MEM with 10% FBS, 10 mM β-glycerophosphate, and 50 µg/ml ascorbic acid.
  • Treatment: Various doses of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M).
  • Key Readouts:
    • ALP Activity: Measured using pNPP substrate after cell lysis.
    • Mineralization: Quantified by Alizarin Red S staining at 21 days.
    • Gene/Protein Expression: RT-qPCR and Western Blot for BMP-2, RUNX2, OCN, etc.
    • Pathway Inhibition: Use of Noggin (BMP-2 antagonist) and H-89 (PKA inhibitor) to confirm mechanism.

2. This compound In Vivo Osteoprotection Model [1] [4]

  • Animal Model: Ovariectomized (OVX) mice (model for postmenopausal osteoporosis).
  • Treatment: this compound administered at 5 and 15 mg/ml via vehicle.
  • Key Readouts: Micro-CT analysis of trabecular bone architecture; serum levels of ALP and osteocalcin (OCN).

3. Teriparatide Clinical Fracture Healing Trial [6]

  • Study Design: Randomized controlled trial (RCT) in army recruits with stress fractures.
  • Treatment: 20 μg Teriparatide via daily subcutaneous injection vs. standard care for 16-24 weeks.
  • Primary Outcome: Radiological healing (improvement by ≥2 grades or resolution) on MRI using Fredericson grading at 8 weeks.
  • Secondary Outcomes: Time to clinical healing, pain scores, and return to duty.

Conclusion for Research and Development

  • This compound represents a promising natural product candidate currently in the preclinical stage. Its unique value proposition is its dual-action mechanism that both builds bone and inhibits bone loss [1] [4] [2].
  • Teriparatide is an established, potent anabolic drug with proven clinical efficacy for severe osteoporosis. Its mechanism is complex and relies on intermittent dosing to achieve a net bone-forming effect [3] [6] [5].

The choice between these two, from a research perspective, depends on the development goals: this compound offers a novel multi-target natural approach worthy of further investigation, while teriparatide is a well-characterized and powerful benchmark for bone anabolism.

References

Linarin gut barrier protection vs conventional antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data on Linarin

For research and development purposes, here is a deeper look into the experimental protocols and specific findings from key studies on this compound.

Experimental Protocols

A common model involves using weaned piglets challenged with Enterotoxigenic Escherichia coli (ETEC) to study this compound's efficacy [1] [2].

  • Animal Model: 21-day-old weaned piglets (e.g., Duroc × Landrace × Large Yorkshire) [1] [2].
  • Group Design: Piglets are randomly assigned to four groups: a control group (basal diet), a this compound group (basal diet + 150 mg/kg this compound), an ETEC challenge group (basal diet + ETEC), and a treatment group (basal diet + 150 mg/kg this compound + ETEC) [1] [2].
  • Challenge Protocol: ETEC suspension (10⁹ CFU/mL) is orally administered for 3 consecutive days on specific days (e.g., days 8 and 18 of the trial) [1].
  • Sample Collection: After the trial, blood, colonic, and small intestinal tissues and chyme are collected for analysis [1] [2].
Key Findings and Metrics

The following data from piglet models quantify this compound's protective effects:

Parameter Effect of this compound (in ETEC-challenged piglets) Significance
Diarrhea Incidence Significant decrease [1] [2] P < 0.05
Serum Barrier Markers Decreased levels of diamine oxidase (DAO), D-lactate, and endotoxin [2] P < 0.05
Intestinal Morphology Increased villus height and villus/crypt ratio; decreased crypt depth in duodenum, jejunum, and ileum [2] P < 0.05 / P < 0.01
Goblet Cells Increased number in the duodenum, jejunum, and ileum [2] P < 0.05
Short-Chain Fatty Acids (SCFAs) Significantly increased concentrations of acetic, propionic, valeric, and isovaleric acids in the colon [1] P < 0.05
Microbiota Modulation Altered abundance of key taxa (e.g., ↓ Tyzerella, ↑ SCFA-producers); modulated metabolic pathways (e.g., purine metabolism, unsaturated fatty acid biosynthesis) [1] [2] -

Mechanisms of Action: A Visual Guide

The diagrams below summarize the distinct pathways through which this compound and conventional antibiotics affect the gut barrier.

LinnarinMechanism This compound's Multi-Targeted Gut Barrier Protection cluster_host Host-Directed Actions cluster_microbiome Microbiome-Directed Actions This compound This compound Barrier Strengthens Intestinal Barrier This compound->Barrier Inflammation Suppresses Inflammation This compound->Inflammation Apoptosis Reduces Epithelial Apoptosis This compound->Apoptosis Microbiota Modulates Gut Microbiota This compound->Microbiota Metabolism Modulates Microbial Metabolism This compound->Metabolism Goblet Goblet Barrier->Goblet Increases Goblet Cells Villus Villus Barrier->Villus Improves Villus/Crypt Structure Genes Genes Barrier->Genes Upregulates Barrier Genes (e.g., MUC2) NFkB NFkB Inflammation->NFkB Inhibits NF-κB Pathway NLRP3 NLRP3 Inflammation->NLRP3 Inhibits NLRP3 Inflammasome Cytokines Cytokines Inflammation->Cytokines ↓ Pro-inflammatory Cytokines Beneficial Beneficial Microbiota->Beneficial Promotes Beneficial Taxa Pathobionts Pathobionts Microbiota->Pathobionts Suppresses Pathobionts SCFAs SCFAs Metabolism->SCFAs Increases SCFA Production

AntibioticMechanism Antibiotic Mechanisms & Impact on Gut Barrier cluster_primary Primary Bactericidal/Bacteriostatic Actions cluster_secondary Secondary Consequences on Gut Barrier Antibiotic Antibiotic Action Direct Antibacterial Action Antibiotic->Action Consequence Induces Gut Microbiota Dysbiosis Antibiotic->Consequence Off-target effects CellWall CellWall Action->CellWall Inhibits Cell Wall Synthesis Protein Protein Action->Protein Inhibits Protein Synthesis DNA DNA Action->DNA Inhibits DNA Replication Metabolism Metabolism Action->Metabolism Inhibits Folate Metabolism Diversity Diversity Consequence->Diversity Reduces Microbial Diversity Beneficial Beneficial Consequence->Beneficial Depletes Beneficial SCFA-Producers Pathogens Pathogens Consequence->Pathogens Promotes Pathogen Overgrowth (e.g., C. difficile) Barrier Barrier Consequence->Barrier Compromises Barrier Function Permeability Permeability Barrier->Permeability Increased Intestinal Permeability Mucus Mucus Barrier->Mucus Thinned Mucus Layer Inflammation Inflammation Barrier->Inflammation Systemic Inflammation

Research Implications and Future Directions

The evidence suggests this compound acts as a microbiota-modulating barrier protector, contrasting with conventional antibiotics that are direct bactericidal agents. This fundamental difference implies different therapeutic applications:

  • This compound may be particularly suited for preventing or treating conditions where gut barrier dysfunction and inflammation are key drivers, such as post-weaning diarrhea and potentially inflammatory bowel disease (IBD) [1] [2] [3].
  • Conventional Antibiotics remain indispensable for treating active, invasive bacterial infections where rapid pathogen eradication is required [4] [5].

For researchers, critical next steps include:

  • Human Clinical Trials: Current robust evidence is from animal models; human data is needed [6].
  • Bioavailability Optimization: Improving this compound's absorption and efficacy through formulation or delivery systems is a key translational challenge [6].
  • Synergistic Potential: Exploring combinations of this compound with low-dose or targeted antibiotics could offer enhanced efficacy with reduced side effects and resistance risk.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

592.17920569 Da

Monoisotopic Mass

592.17920569 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HBH2I685IU

Other CAS

480-36-4

Wikipedia

Linarin

Dates

Last modified: 08-15-2023
1. Xu, Z.-F., Sun, X.-K., Lan, Y., et al. Linarin sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice. Biomed. Pharmacother. 95, 1607-1618 (2017).
2. Han, X., Wu, Y.-C., Meng, M., et al. Linarin prevents LPS‑induced acute lung injury by suppressing oxidative stress and inflammation via inhibition of TXNIP/NLRP3 and NF‑κB pathways. Int. J. Mol. Med. 42(3), 1460-1472 (2018).
3. Pan, H., Zhang, J., Wang, Y., et al. Linarin improves the dyskinesia recovery in Alzheimer’s disease zebrafish by inhibiting the acetylcholinesterase activity. Life Sci. 222, 112-116 (2019).

Explore Compound Types